molecular formula C23H30N4O2S B15617576 Perospirone-d8

Perospirone-d8

Cat. No.: B15617576
M. Wt: 434.6 g/mol
InChI Key: FBVFZWUMDDXLLG-ZMXXSBLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perospirone-d8 is a useful research compound. Its molecular formula is C23H30N4O2S and its molecular weight is 434.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H30N4O2S

Molecular Weight

434.6 g/mol

IUPAC Name

(3aR,7aS)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C23H30N4O2S/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21/h3-4,9-10,17-18H,1-2,5-8,11-16H2/t17-,18+/i5D2,6D2,11D2,12D2

InChI Key

FBVFZWUMDDXLLG-ZMXXSBLCSA-N

Origin of Product

United States

Foundational & Exploratory

What is Perospirone-d8 and its primary use in research?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perospirone-d8 is the deuterated form of Perospirone, an atypical antipsychotic medication. Its primary application in a research setting is as an internal standard for the quantitative analysis of Perospirone in biological matrices. This technical guide provides an in-depth overview of this compound, including its core properties, its role in analytical methodologies, and the pharmacological context of its non-deuterated counterpart, Perospirone. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside quantitative data and visualizations of relevant biological pathways.

Introduction to Perospirone and this compound

Perospirone is a second-generation antipsychotic of the azapirone family, developed for the treatment of schizophrenia and acute bipolar mania.[1] Its therapeutic effects are attributed to its multi-receptor antagonist and partial agonist activity, primarily at serotonin (B10506) and dopamine (B1211576) receptors.[1][2]

This compound is a stable isotope-labeled version of Perospirone, where eight hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative assays.[3] In mass spectrometry, this compound is chemically identical to Perospirone and exhibits similar chromatographic behavior and ionization efficiency. However, it is distinguishable by its higher mass-to-charge ratio (m/z). This allows for precise quantification of Perospirone in complex biological samples by correcting for variations during sample preparation and analysis.[3]

Physicochemical Properties

PropertyPerospironeThis compound
Chemical Formula C₂₃H₃₀N₄O₂SC₂₃H₂₂D₈N₄O₂S
Molecular Weight 426.58 g/mol 434.62 g/mol
Synonyms SM-9018SM-9018-d8
Appearance SolidSolid
Primary Use Antipsychotic MedicationInternal Standard for Quantitative Analysis

Pharmacokinetics of Perospirone

Understanding the pharmacokinetics of Perospirone is crucial when developing and interpreting quantitative assays using this compound.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 0.8 - 1.5 hours[2]
Peak Plasma Concentration (Cmax) 5.7 µg/L (single 8 mg oral dose)[2]
Elimination Half-Life ~1.9 hours[2]
Volume of Distribution 1733 L (range: 356-5246 L)[2]
Plasma Protein Binding 92%[2]
Metabolism Extensive first-pass metabolism in the liver via CYP1A1, 2C8, 2D6, and primarily CYP3A4.[2]
Route of Elimination Primarily renal.[2]

Mechanism of Action of Perospirone

Perospirone's pharmacological effects are mediated through its interaction with various neurotransmitter receptors. This multi-receptor binding profile is characteristic of atypical antipsychotics.

Receptor Binding Affinity
ReceptorAffinity (Ki)ActionReference
Serotonin 5-HT₂ₐ 0.6 nMAntagonist[3]
Dopamine D₂ 1.4 nMAntagonist[3]
Serotonin 5-HT₁ₐ 2.9 nMPartial Agonist[3]
Dopamine D₄ -Antagonist[2]
α₁-Adrenergic -Antagonist[2]
Histamine H₁ -Inverse Agonist[2]
Signaling Pathways

Perospirone's antagonism of D₂ and 5-HT₂ₐ receptors, along with its partial agonism at 5-HT₁ₐ receptors, modulates downstream signaling cascades, ultimately influencing neurotransmitter release and neuronal activity. The blockade of D₂ receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.[2] Concurrently, 5-HT₂ₐ receptor antagonism may improve negative symptoms and cognitive function by enhancing dopamine and glutamate (B1630785) release in the mesocortical pathway.[2] The partial agonism at 5-HT₁ₐ autoreceptors further regulates serotonin release.[2]

Perospirone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Perospirone_5HT1A Perospirone (Partial Agonist) HT1A_R 5-HT₁ₐ Receptor Perospirone_5HT1A->HT1A_R Serotonin_Release Inhibition of Serotonin Release HT1A_R->Serotonin_Release Gi/Go coupled Therapeutic_Effects Therapeutic Effects (Antipsychotic) Serotonin_Release->Therapeutic_Effects Modulates Perospirone_D2 Perospirone (Antagonist) D2_R Dopamine D₂ Receptor Perospirone_D2->D2_R Blocks Dopamine D2_Signal Dopaminergic Signaling D2_R->D2_Signal Inhibits D2_Signal->Therapeutic_Effects Perospirone_5HT2A Perospirone (Antagonist) HT2A_R Serotonin 5-HT₂ₐ Receptor Perospirone_5HT2A->HT2A_R Blocks Serotonin HT2A_Signal Serotonergic Signaling HT2A_R->HT2A_Signal Inhibits HT2A_Signal->Therapeutic_Effects

Perospirone's multi-receptor interaction and downstream effects.

Experimental Protocol: Quantification of Perospirone using this compound by LC-MS/MS

This protocol outlines a general procedure for the quantification of Perospirone in human plasma using this compound as an internal standard.

Materials and Reagents
  • Perospirone reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Human plasma (K₂EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation
  • Spiking: To 100 µL of human plasma, add a known concentration of this compound working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
ParameterCondition
HPLC Column C18 column (e.g., 2.1 x 50 mm, 3.0 µm)
Mobile Phase A: 0.1% Formic acid in waterB: Methanol
Gradient Isocratic or gradient elution depending on the specific method
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Mass Spectrometry Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Perospirone 427.3177.15
Perospirone 427.3166.15
This compound 435.3To be determined empirically

Note: The product ions for this compound should be determined by direct infusion of a standard solution into the mass spectrometer. The fragmentation pattern is expected to be similar to Perospirone, with a corresponding mass shift due to the deuterium labeling.

Experimental Workflow

Experimental_Workflow start Start: Plasma Sample spike Spike with this compound (Internal Standard) start->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Data Acquisition (MRM) inject->analyze quantify Quantification (Peak Area Ratio) analyze->quantify

Workflow for Perospirone quantification using this compound.

Conclusion

This compound is an indispensable tool for researchers engaged in the quantitative analysis of Perospirone. Its use as an internal standard in LC-MS/MS methodologies ensures the accuracy and reliability of pharmacokinetic and other quantitative studies. This guide provides a comprehensive overview of this compound, its application, and the relevant pharmacological context of Perospirone to aid researchers in their scientific endeavors. The provided experimental protocols and data serve as a foundational resource for the development and implementation of robust analytical methods.

References

Commercial Availability and Application of Perospirone-d8 for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and analytical applications of Perospirone-d8, a deuterated analog of the atypical antipsychotic Perospirone. This document is intended for researchers in pharmacology, drug metabolism, and pharmacokinetics, as well as professionals involved in the development of analytical methods for quantifying Perospirone in biological matrices.

Introduction to Perospirone and the Role of Deuterated Analogs

Perospirone is a second-generation antipsychotic medication utilized in the treatment of schizophrenia and bipolar mania.[1] Its therapeutic effect is primarily attributed to its potent antagonism of serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, along with partial agonism at 5-HT1A receptors.[2][3] This complex pharmacology allows it to address both the positive and negative symptoms of schizophrenia.[3]

In research and clinical settings, the accurate quantification of Perospirone in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. Stable isotope-labeled internal standards, such as this compound, are indispensable for achieving high accuracy and precision in mass spectrometry-based analytical methods. The use of a deuterated internal standard helps to correct for variability in sample preparation and instrument response, as it co-elutes with the analyte and behaves similarly during extraction and ionization.[4]

Commercial Availability and Physicochemical Properties

This compound is commercially available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. It is typically supplied as a solid, either as a free base or a hydrochloride salt, for research purposes only.[5][6]

Suppliers

A non-exhaustive list of suppliers includes:

  • MedChemExpress[5]

  • TargetMol[6][7]

  • LGC Standards[8]

Physicochemical and Quality Parameters

The quality of this compound is defined by its chemical purity and isotopic enrichment. While a specific Certificate of Analysis for every commercial batch may vary, the following table summarizes typical quantitative data for a high-quality standard, based on publicly available information and representative data for similar deuterated compounds.[9][10]

ParameterTypical SpecificationMethod of Analysis
Chemical Formula C₂₃H₂₂D₈N₄O₂S-
Molecular Weight 434.62 g/mol Mass Spectrometry
Chemical Purity ≥98%HPLC, NMR
Isotopic Enrichment ≥98% (d8)Mass Spectrometry, NMR
Appearance White to Off-White SolidVisual Inspection
Solubility Soluble in DMSO, Methanol (B129727)-
Storage Conditions Powder: -20°C for up to 3 yearsIn solvent: -80°C for up to 1 yearStability Studies

Synthesis of this compound: A Conceptual Overview

While specific, proprietary synthesis methods for commercially available this compound are not publicly disclosed, a general understanding of deuterated drug synthesis can be outlined. The synthesis of deuterated compounds involves introducing deuterium (B1214612) atoms at specific molecular positions, often through the use of deuterated reagents or catalysts.[11][12] For this compound, the deuterium atoms are located on the butyl chain linking the piperazine (B1678402) and isoindole moieties.

A plausible synthetic strategy would involve the use of a deuterated butyl-containing precursor. The following diagram illustrates a conceptual workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Deuterated Precursor 1,4-Dibromobutane-d8 Alkylation1 Alkylation of Piperazine Derivative Deuterated Precursor->Alkylation1 Reacts with Piperazine Derivative 1-(1,2-Benzisothiazol-3-yl)piperazine Piperazine Derivative->Alkylation1 Isoindole Derivative (3aR,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione Alkylation2 Alkylation of Isoindole Derivative Isoindole Derivative->Alkylation2 Alkylation1->Alkylation2 Intermediate Purification Purification (e.g., Chromatography) Alkylation2->Purification Crude Product This compound This compound Purification->this compound

Conceptual Synthetic Workflow for this compound

Experimental Protocol: Quantification of Perospirone in Human Plasma using this compound by LC-MS/MS

This section provides a detailed protocol for the quantitative analysis of Perospirone in human plasma using this compound as an internal standard. The method is based on established principles of bioanalytical method development.[13]

Materials and Reagents
  • Perospirone reference standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of Perospirone and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Perospirone stock solution with methanol:water (1:1, v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.

Sample Preparation (Solid Phase Extraction - SPE)

The following diagram illustrates the experimental workflow for sample preparation.

G Start Start: Plasma Sample (200 µL) Add_IS Add 20 µL of this compound Working Solution (100 ng/mL) Start->Add_IS Vortex1 Vortex (30 seconds) Add_IS->Vortex1 Add_Acid Add 200 µL of 0.1% Formic Acid in Water Vortex1->Add_Acid Vortex2 Vortex (30 seconds) Add_Acid->Vortex2 Load_Sample Load Sample onto SPE Cartridge Vortex2->Load_Sample Condition_SPE Condition SPE Cartridge (1 mL Methanol, then 1 mL Water) Condition_SPE->Load_Sample Wash Wash Cartridge (1 mL of 5% Methanol in Water) Load_Sample->Wash Elute Elute with 1 mL of Methanol Wash->Elute Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in 100 µL of Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

SPE Sample Preparation Workflow
LC-MS/MS Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer with electrospray ionization (ESI)
Ionization Mode Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Perospirone 427.2177.125
This compound 435.2177.125

Note: Collision energy may require optimization based on the specific instrument used.

Signaling Pathway of Perospirone

Perospirone's therapeutic action is mediated through its interaction with multiple neurotransmitter receptors in the central nervous system. The following diagram illustrates the primary signaling pathways affected by Perospirone.[2][14][15]

G cluster_perospirone Perospirone cluster_receptors Receptor Interactions cluster_effects Downstream Effects cluster_outcomes Therapeutic Outcomes Perospirone Perospirone D2R Dopamine D2 Receptor Perospirone->D2R Antagonist 5HT2AR Serotonin 5-HT2A Receptor Perospirone->5HT2AR Antagonist 5HT1AR Serotonin 5-HT1A Receptor Perospirone->5HT1AR Partial Agonist Dopamine_Signal Decreased Dopaminergic Signaling D2R->Dopamine_Signal Serotonin_Signal_2A Modulation of Serotonergic Signaling 5HT2AR->Serotonin_Signal_2A Serotonin_Signal_1A Increased Serotonergic Activity 5HT1AR->Serotonin_Signal_1A Positive_Symptoms Alleviation of Positive Symptoms Dopamine_Signal->Positive_Symptoms Negative_Symptoms Improvement in Negative Symptoms Serotonin_Signal_2A->Negative_Symptoms Cognitive_Function Potential Improvement in Cognitive Function Serotonin_Signal_2A->Cognitive_Function Serotonin_Signal_1A->Negative_Symptoms

Primary Signaling Pathways of Perospirone

By blocking D2 receptors, particularly in the mesolimbic pathway, Perospirone reduces the overactivity of dopamine that is associated with the positive symptoms of schizophrenia.[2] The antagonism of 5-HT2A receptors is thought to enhance dopamine release in other brain regions, such as the prefrontal cortex, which may contribute to the improvement of negative and cognitive symptoms.[14] The partial agonism at 5-HT1A receptors can also contribute to the anxiolytic and antidepressant effects of the drug.[15]

Conclusion

This compound is a commercially available and essential tool for researchers and drug development professionals requiring accurate and precise quantification of Perospirone. This technical guide provides a comprehensive overview of its availability, typical quality attributes, and a detailed experimental protocol for its application as an internal standard in LC-MS/MS analysis. The provided diagrams offer visual summaries of the synthetic workflow, sample preparation, and the pharmacological mechanism of action of Perospirone. Researchers are encouraged to obtain lot-specific Certificates of Analysis from their chosen supplier for the most accurate quantitative data.

References

Perospirone-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Perospirone-d8, a deuterated analog of the atypical antipsychotic Perospirone (B130592). This document outlines its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for researchers in pharmacology and drug development.

Core Chemical and Physical Data

This compound is available in several forms, each with distinct chemical identifiers. The following table summarizes the key quantitative data for these forms.

FormCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound (free base)Not availableC₂₃H₂₂D₈N₄O₂S434.62[1][2]
This compound HydrochlorideNot availableC₂₃H₂₃D₈ClN₄O₂S471.09[3][4]
This compound Hydrochloride HydrateNot availableC₂₃H₂₂D₈N₄O₂S • HCl • xH₂O489.1[5]
Perospirone (unlabeled free base)150915-41-6[1]C₂₃H₃₀N₄O₂S426.57
Perospirone Hydrochloride (unlabeled)129273-38-7[3][4][6]C₂₃H₃₁ClN₄O₂SNot specified
Perospirone Hydrochloride Hydrate (unlabeled)609768-14-1[5]Not specifiedNot specified

Mechanism of Action and Signaling Pathways

Perospirone is an atypical antipsychotic agent characterized by its multi-receptor binding profile. It acts as an antagonist at serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors and as a partial agonist at the serotonin 5-HT1A receptor.[7][8] This combination of activities is thought to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.[7][8]

The therapeutic effects of Perospirone are mediated through the modulation of distinct intracellular signaling cascades.

Dopamine D2 Receptor (D2R) Antagonism

Perospirone's antagonism of D2 receptors, which are coupled to Gi/o proteins, is a key mechanism for alleviating the positive symptoms of schizophrenia.[7] This action blocks the downstream signaling cascade that leads to the inhibition of adenylyl cyclase.

D2R_Signaling Perospirone Perospirone D2R Dopamine D2 Receptor Perospirone->D2R Antagonist Gi_protein Gi/o Protein D2R->Gi_protein Inhibits Activation AC Adenylyl Cyclase Gi_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Response Decreased Neuronal Inhibition PKA->Response

Dopamine D2 Receptor Antagonism by Perospirone.
Serotonin 5-HT2A Receptor (5-HT2AR) Antagonism

The blockade of 5-HT2A receptors, which are coupled to Gq/11 proteins, is believed to contribute to Perospirone's efficacy against the negative symptoms of schizophrenia and to reduce motor side effects.[7] This antagonism inhibits the phospholipase C (PLC) signaling pathway.

HT2AR_Signaling Perospirone Perospirone HT2AR Serotonin 5-HT2A Receptor Perospirone->HT2AR Antagonist Gq_protein Gq/11 Protein HT2AR->Gq_protein Inhibits Activation PLC Phospholipase C (PLC) Gq_protein->PLC Inhibition of Activation IP3 IP3 PLC->IP3 Inhibits Cleavage DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Serotonin 5-HT2A Receptor Antagonism by Perospirone.
Serotonin 5-HT1A Receptor (5-HT1AR) Partial Agonism

Perospirone's partial agonism at 5-HT1A receptors, which are also coupled to Gi/o proteins, is thought to contribute to its anxiolytic and antidepressant effects, as well as to the mitigation of extrapyramidal symptoms.[7] This action modulates the inhibition of adenylyl cyclase and can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

HT1AR_Signaling Perospirone Perospirone HT1AR Serotonin 5-HT1A Receptor Perospirone->HT1AR Partial Agonist Gi_protein Gi/o Protein HT1AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibition GIRK GIRK Channel Gi_protein->GIRK Opens cAMP cAMP AC->cAMP Inhibits Conversion Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization K⁺ Efflux ATP ATP ATP->AC

Serotonin 5-HT1A Receptor Partial Agonism by Perospirone.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for Perospirone and related compounds.

In Vitro: Radioligand Binding Assay for D2 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

  • Objective: To quantify the binding affinity of this compound to the D2 receptor.

  • Materials:

    • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2L receptor.

    • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

    • Test Compound: this compound.

    • Non-specific Binding Control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Membrane Preparation: Homogenize cell membranes in the assay buffer and determine the protein concentration. Dilute the membranes to the desired final concentration.

    • Assay Setup (96-well plate, in triplicate):

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone, and 100 µL of diluted cell membranes.

      • Non-specific Binding: 50 µL of Haloperidol (10 µM), 50 µL of [³H]-Spiperone, and 100 µL of diluted cell membranes.

      • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-Spiperone, and 100 µL of diluted cell membranes.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Filtration: Rapidly filter the samples through glass fiber filters and wash with ice-cold wash buffer.

    • Scintillation Counting: Measure the radioactivity of the filters in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

In Vivo: Conditioned Fear Stress (CFS) Model in Rats

This protocol evaluates the anxiolytic-like effects of Perospirone in a rodent model.

  • Objective: To assess the effect of Perospirone on fear-induced freezing behavior.

  • Animals: Male Wistar rats.

  • Procedure:

    • Training Day: Place individual rats in an experimental chamber with a grid floor. Deliver a foot shock (e.g., 2 mA for 30 minutes). A control group is placed in the chamber without receiving a shock.

    • Drug Administration: Administer Perospirone (e.g., 0.3-3 mg/kg, p.o.) or vehicle to the rats at a specified time before the testing session.

    • Testing Day (24 hours after training): Place the rats back into the same chamber without the foot shock.

    • Behavioral Measurement: For 5 minutes, record the freezing behavior, defined as the absence of all movement except for respiration. This can be done using a time-sampling method (e.g., scoring freezing or activity every 10 seconds).

  • Data Analysis: Compare the duration or frequency of freezing behavior between the Perospirone-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).

Clinical Research: Dopamine D2 Receptor Occupancy using PET

This protocol outlines a method to measure the in-vivo receptor occupancy of Perospirone in human subjects.

  • Objective: To determine the percentage of D2 receptor occupancy in the brain at clinical doses of Perospirone.

  • Subjects: Healthy volunteers or patients with schizophrenia.

  • Methodology:

    • Drug Administration: Administer a single oral dose of Perospirone (e.g., 16 mg).

    • PET Imaging: Perform Positron Emission Tomography (PET) scans using the radioligand [¹¹C]raclopride at multiple time points after drug administration (e.g., 1.5, 8, and 25.5 hours).

    • Data Acquisition: Acquire dynamic PET data and corresponding arterial blood samples to measure the concentration of the radioligand.

    • Image Analysis:

      • Define regions of interest (ROIs), such as the striatum and cerebellum (as a reference region).

      • Calculate the binding potential (BP_ND) in the ROIs.

    • Occupancy Calculation: Calculate the D2 receptor occupancy using the following formula: Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline.

  • Data Analysis: Correlate the receptor occupancy data with the plasma concentrations of Perospirone and its active metabolites at the time of the PET scans.[9][10] A 16 mg dose of perospirone has been shown to result in over 70% D2 receptor occupancy near its peak level.[9][11]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing a novel compound like this compound, from initial in vitro screening to in vivo and clinical evaluation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Preclinical Studies cluster_clinical Clinical Research binding_assay Radioligand Binding Assays (D2, 5-HT2A, 5-HT1A) functional_assay Functional Assays (e.g., cAMP, Ca²⁺ flux) binding_assay->functional_assay Determine Ki & Efficacy pk_pd Pharmacokinetics & Pharmacodynamics (Rodents) functional_assay->pk_pd Lead Candidate behavioral_model Behavioral Models (e.g., Conditioned Fear Stress) pk_pd->behavioral_model Dose-Response Relationship phase1 Phase I: Safety & Tolerability (Healthy Volunteers) behavioral_model->phase1 Preclinical Proof-of-Concept pet_imaging PET Imaging (Receptor Occupancy) phase1->pet_imaging Confirm Target Engagement phase2_3 Phase II/III: Efficacy (Patient Population) pet_imaging->phase2_3 Inform Dose Selection

General Workflow for Antipsychotic Drug Development.

References

Isotopic Purity of Perospirone-d8 for Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of isotopic purity for Perospirone-d8 when utilized as an internal standard in mass spectrometry-based bioanalytical methods. Ensuring the accurate quantification of Perospirone in complex matrices such as plasma is contingent on the precise characterization of its deuterated analogue.

This compound is a stable isotope-labeled version of Perospirone, an atypical antipsychotic agent.[1][2] It is employed as an internal standard in quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is a widely accepted practice to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.

The Significance of Isotopic Purity

The isotopic purity of a deuterated internal standard like this compound is a crucial parameter that directly impacts the reliability of quantitative bioanalytical data. Isotopic purity refers to the percentage of the deuterated molecule that contains the specified number of deuterium (B1214612) atoms. In the case of this compound, the ideal standard would consist solely of molecules with eight deuterium atoms. However, the synthesis of deuterated compounds often results in a distribution of isotopic species, including molecules with fewer than the desired number of deuterium atoms (e.g., d7, d6) and a small amount of the unlabeled analyte (d0).

The presence of these other isotopic species can interfere with the accurate measurement of the analyte, particularly the d0 species which is indistinguishable from the endogenous analyte. Therefore, a comprehensive understanding and characterization of the isotopic distribution of this compound are essential for developing robust and reliable bioanalytical methods.

Quantitative Analysis of Isotopic Purity

The isotopic distribution of this compound is typically determined by high-resolution mass spectrometry (HRMS) or quantitative nuclear magnetic resonance (qNMR) spectroscopy.[3][4] These techniques allow for the separation and quantification of the different isotopic species present in the internal standard.

Illustrative Isotopic Distribution of this compound

Due to the absence of publicly available Certificate of Analysis data with specific isotopic distribution for this compound, the following table presents a representative dataset that illustrates a typical high-purity batch.

Isotopic SpeciesMass Shift (from d0)Relative Abundance (%)
Perospirone-d00< 0.1
Perospirone-d1+1< 0.1
Perospirone-d2+2< 0.1
Perospirone-d3+30.2
Perospirone-d4+40.5
Perospirone-d5+51.0
Perospirone-d6+62.5
Perospirone-d7+75.0
This compound +8 > 90.0

Note: This data is for illustrative purposes only and may not reflect the exact isotopic distribution of commercially available this compound. It is imperative to obtain the Certificate of Analysis from the supplier for the specific lot of the internal standard being used.

Experimental Protocols

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for the determination of the isotopic purity of this compound using LC-HRMS.

1. Materials and Reagents:

  • This compound solution (concentration dependent on instrument sensitivity)

  • High-purity solvents (e.g., acetonitrile (B52724), methanol, water)

  • High-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled to a liquid chromatography system.

2. Sample Preparation:

  • Prepare a dilute solution of this compound in an appropriate solvent (e.g., 1 µg/mL in 50:50 acetonitrile:water).

3. LC-HRMS Parameters:

  • Liquid Chromatography:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute Perospirone.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan.

    • Mass Range: m/z 400-450.

    • Resolution: > 60,000.

    • Data Analysis: Extract the ion chromatograms for each isotopic species and calculate the relative abundance from the peak areas.

Quantitative Analysis of Perospirone in Plasma using this compound as an Internal Standard

This protocol provides a general workflow for the quantification of Perospirone in human plasma.

1. Materials and Reagents:

  • Perospirone and this compound reference standards.

  • Human plasma.

  • Protein precipitation solvent (e.g., acetonitrile).

  • LC-MS/MS system (triple quadrupole mass spectrometer).

2. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

  • Liquid Chromatography: (Use similar conditions as for isotopic purity analysis, optimized for baseline separation from matrix components).

  • Mass Spectrometry (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: ESI+.

    • MRM Transitions:

      • Perospirone: Q1 (precursor ion) -> Q3 (product ion)

      • This compound: Q1 (precursor ion + 8 Da) -> Q3 (product ion)

    • Collision Energy and other parameters should be optimized for each analyte.

4. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using known concentrations of Perospirone.

  • Determine the concentration of Perospirone in the plasma samples from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the analysis of this compound.

IsotopicPurityWorkflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing cluster_output Result prep Prepare this compound Solution lc Liquid Chromatography Separation prep->lc ms High-Resolution Mass Spectrometry lc->ms extract Extract Ion Chromatograms ms->extract calculate Calculate Relative Abundance extract->calculate report Isotopic Distribution Report calculate->report

Caption: Workflow for Isotopic Purity Determination of this compound.

BioanalyticalWorkflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample is_add Add this compound (IS) plasma->is_add ppt Protein Precipitation is_add->ppt evap Evaporation ppt->evap recon Reconstitution evap->recon lcms LC-MS/MS (MRM Mode) recon->lcms ratio Calculate Peak Area Ratio (Analyte/IS) lcms->ratio cal Generate Calibration Curve ratio->cal quant Quantify Perospirone Concentration cal->quant

Caption: Bioanalytical Workflow for Perospirone Quantification.

Conclusion

The isotopic purity of this compound is a critical factor that underpins the reliability of quantitative bioanalytical methods. A thorough characterization of the isotopic distribution of the internal standard is paramount to ensure data integrity. This guide has provided an overview of the importance of isotopic purity, methods for its determination, and a general framework for the quantification of Perospirone in biological matrices. Researchers and drug development professionals should always refer to the Certificate of Analysis for the specific lot of this compound and validate their analytical methods accordingly to ensure the highest quality data in their studies.

References

The Pharmacokinetics of Perospirone and Its Active Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perospirone (B130592), an atypical antipsychotic agent, is primarily utilized in the treatment of schizophrenia and bipolar mania. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile and that of its principal active metabolite, hydroxyperospirone (ID-15036). This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of perospirone and its metabolites. Detailed experimental protocols for their quantification in biological matrices are presented, alongside a summary of key pharmacokinetic parameters. Furthermore, metabolic pathways and experimental workflows are visually represented to facilitate a deeper understanding of the compound's disposition in the human body.

Introduction

Perospirone is a second-generation antipsychotic characterized by its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, as well as partial agonist activity at 5-HT1A receptors.[1][2] This pharmacological profile contributes to its efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower incidence of extrapyramidal side effects compared to typical antipsychotics.[2] A thorough understanding of its pharmacokinetics is crucial for optimizing dosing regimens, predicting drug-drug interactions, and ensuring patient safety and therapeutic success.

Pharmacokinetic Profile

Perospirone is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached within 0.8 to 1.5 hours.[3][4] It undergoes extensive first-pass metabolism in the liver.[3][4] The active metabolite, hydroxyperospirone (ID-15036), is formed through hydroxylation and circulates at higher concentrations than the parent drug, suggesting a significant contribution to the overall antipsychotic effect.[5][6] Both perospirone and hydroxyperospirone are rapidly eliminated.[5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for perospirone and its active metabolite, hydroxyperospirone, at steady-state.

Table 1: Steady-State Pharmacokinetic Parameters of Perospirone

ParameterValueUnitReference(s)
Peak Plasma Concentration (Css,max)8.8ng/mL[5][7]
Time to Peak Concentration (tmax)0.8hours[5][7]
Area Under the Curve (AUC0-12)22.0ng·h/mL[5][7]
Elimination Half-Life (t½)1.9hours[5][7]

Data obtained from schizophrenic patients receiving 16 mg of perospirone twice daily.[5][7]

Table 2: Steady-State Pharmacokinetic Parameters of Hydroxyperospirone (ID-15036)

ParameterValueUnitReference(s)
Peak Plasma Concentration (Css,max)29.4ng/mL[5][7]
Time to Peak Concentration (tmax)1.1hours[5][7]
Area Under the Curve (AUC0-12)133.7ng·h/mL[5][7]

Data obtained from schizophrenic patients receiving 16 mg of perospirone twice daily.[5][7]

Metabolism

Perospirone is extensively metabolized in the liver, primarily through oxidation. The main metabolic pathways are hydroxylation of the cyclohexane-1,2-dicarboximide moiety, N-dealkylation, and S-oxidation.[3][4] The formation of the active metabolite, hydroxyperospirone, occurs via hydroxylation.[3]

Cytochrome P450 Involvement

The metabolism of perospirone is catalyzed by several cytochrome P450 (CYP) enzymes, with CYP3A4 playing the most significant role.[3][4][8] CYP1A1, CYP2C8, and CYP2D6 are also involved to a lesser extent.[3] The prominent role of CYP3A4 suggests a potential for drug-drug interactions with inhibitors or inducers of this enzyme.[8][9] For instance, co-administration with potent CYP3A4 inhibitors like ketoconazole (B1673606) can significantly increase perospirone plasma levels.[8]

Metabolic Pathway Diagram

Perospirone_Metabolism Perospirone Perospirone Metabolites Metabolic Pathways Hydroxyperospirone Hydroxyperospirone (ID-15036) (Active) Metabolites->Hydroxyperospirone Hydroxylation N_Dealkylated N-Dealkylated Metabolites Metabolites->N_Dealkylated N-Dealkylation S_Oxidized S-Oxidized Metabolites Metabolites->S_Oxidized S-Oxidation CYP_enzymes CYP3A4 (major) CYP1A1, CYP2C8, CYP2D6 CYP_enzymes->Metabolites Catalyzes

Metabolic pathway of perospirone.

Experimental Protocols

Accurate quantification of perospirone and its metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical methods.

Quantification by HPLC with Fluorescence Detection

This method offers good sensitivity and specificity for the analysis of perospirone and hydroxyperospirone in plasma.

Sample Preparation:

  • To 2 mL of human plasma, add an internal standard.

  • Perform liquid-liquid extraction using a chloroform-hexane (30:70, v/v) solution.[5]

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC system.

Chromatographic Conditions:

  • Column: TSK-PW precolumn (10 µm, 35 x 4.6 mm I.D.) for cleanup, followed by a C18 STR ODS-II analytical column (5 µm, 150 x 4.6 mm I.D.).[5]

  • Mobile Phase: Specific composition to be optimized based on the system.

  • Detection: Fluorescence detector with excitation at 315 nm and emission at 405 nm.[5]

Quantification by LC-MS/MS

LC-MS/MS provides high sensitivity and selectivity, making it a robust method for therapeutic drug monitoring and pharmacokinetic research.

Sample Preparation (Protein Precipitation):

  • To a small volume of plasma (e.g., 100 µL), add an internal standard.

  • Precipitate proteins by adding an acetonitrile-cyclopentanol (9:1, v/v) solution containing 1% NH3·H2O.

  • Vortex and centrifuge the sample.

  • Inject the supernatant into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: Hypersil GOLDTM C18 column (2.1 mm × 50 mm, 3.0 μm).

  • Mobile Phase: A gradient of methanol (B129727) and 0.1% formic acid in water.

  • Flow Rate: Optimized for the specific column and system.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Monitoring: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for perospirone and hydroxyperospirone. For perospirone, example ion pairs are m/z 427.30→177.15 and 427.30→166.15.

Experimental Workflow Diagram

PK_Workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_analysis Data Analysis Dosing Drug Administration Collection Blood Sample Collection (Time-course) Dosing->Collection Centrifugation Plasma Separation (Centrifugation) Collection->Centrifugation Extraction Extraction (LLE or PPT) Centrifugation->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification LC_MS->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calc Parameter Calculation (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calc

Typical workflow for a pharmacokinetic study.

Conclusion

The pharmacokinetic profile of perospirone is characterized by rapid absorption, extensive hepatic metabolism primarily mediated by CYP3A4, and the formation of a pharmacologically active metabolite, hydroxyperospirone, which is present in higher concentrations than the parent compound. The provided experimental protocols for HPLC and LC-MS/MS offer robust methods for the quantification of perospirone and its metabolite, which is fundamental for further research and clinical monitoring. A comprehensive understanding of these pharmacokinetic properties is essential for the safe and effective use of perospirone in clinical practice and for guiding future drug development efforts.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, achieving the highest levels of accuracy, precision, and robustness in quantitative assays is paramount. This is especially critical in drug development, where reliable data underpins crucial decisions about safety and efficacy. The choice of an internal standard (IS) is a pivotal decision in liquid chromatography-mass spectrometry (LC-MS) based quantification, and deuterated internal standards have firmly established themselves as the gold standard.[1][2]

This in-depth technical guide explores the core principles, practical applications, and significant advantages of employing deuterated internal standards. It provides a comprehensive overview for researchers, scientists, and drug development professionals to understand why these molecules are indispensable tools for ensuring the integrity of bioanalytical data.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS).[1][3] A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612) (²H or D).[4][5] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical process.[3][6]

By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, it acts as a perfect mimic for the analyte.[3] Any variability encountered during sample preparation, extraction, chromatography, and ionization will affect both the analyte and the internal standard to the same extent.[1][7] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[3]

Key Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several key advantages over non-deuterated (structural analogue) internal standards:

  • Co-elution with the Analyte: Ideally, the deuterated standard has the same chromatographic retention time as the analyte.[1][8] This co-elution ensures that both compounds experience the same matrix effects at the same time, providing the most accurate correction.[1][9] Structural analogues, on the other hand, can have different retention times, leading to poor compensation for matrix effects.[2]

  • Similar Physicochemical Properties: Being chemically almost identical, the deuterated standard has the same extraction recovery and ionization response as the analyte.[1][8] This corrects for variations that can occur during sample processing and analysis in the mass spectrometer.[6]

  • Improved Accuracy and Precision: By effectively compensating for various sources of error, deuterated internal standards significantly improve the accuracy and precision of quantitative data.[1][2] This is crucial for meeting the stringent requirements of regulatory agencies like the FDA and EMA.[9][10]

  • Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting matrix components, are a major challenge in bioanalysis.[9][11] Deuterated internal standards are highly effective at correcting for these effects because they are impacted in the same way as the analyte.[9][11]

  • More Robust and Reliable Methods: Assays using deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions.[7] This leads to higher throughput and lower rates of failed analytical runs.[7][8]

Quantitative Data Presentation

The superiority of deuterated internal standards is evident in the quantitative data from various bioanalytical method validations. The following tables summarize the performance of deuterated versus non-deuterated internal standards.

Table 1: Comparison of Internal Standards for the Quantification of a Drug by LC-MS/MS

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)
Deuterated (D4-Drug) 198.54.2
10101.23.1
10099.82.5
Structural Analog 185.312.8
1088.910.5
10092.18.7

Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[2]

Table 2: Validation Summary for Venetoclax in Human Plasma using a Deuterated (D8) Internal Standard

QC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low 5.798.75.9598.0
Medium 6.296.37.299.2
High 7.797.58.5100.4

Data adapted from a validation study of a bioanalytical method for Venetoclax. The results demonstrate excellent precision and accuracy, well within the acceptable limits set by regulatory agencies.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated internal standards in bioanalysis.

Protocol 1: Evaluation of Matrix Effects

Objective: To assess the ability of a deuterated internal standard to compensate for matrix effects in a complex biological matrix.

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

  • Preparation of Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated IS in an appropriate solvent.

  • Preparation of Sample Sets:

    • Set 1 (Analyte and IS in neat solution): Prepare a solution of the analyte and the deuterated IS in the reconstitution solvent at a known concentration.

    • Set 2 (Analyte and IS in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte and the deuterated IS at the same concentration as in Set 1.

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Calculation:

    • Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in the presence of matrix) / (Peak area in neat solution).[2]

    • Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.[2]

    • The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[2]

Protocol 2: Protein Precipitation (PPT) for Sample Preparation

Objective: To remove proteins from a biological sample to prevent interference and column clogging.

Procedure:

  • Aliquot Sample: In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).[1]

  • Add Internal Standard: Add a small volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration.[1]

  • Vortex: Briefly vortex the sample to ensure homogeneity.[1]

  • Add Precipitation Reagent: Add a precipitating agent, typically 3-4 volumes of cold acetonitrile (B52724) or methanol.

  • Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis or further processing.

Visualizing Workflows and Concepts

Diagrams can effectively illustrate complex processes and relationships in bioanalysis.

Bioanalytical_Workflow cluster_PreAnalysis Pre-Analysis cluster_Analysis Analysis cluster_PostAnalysis Post-Analysis Sample_Collection Sample Collection Sample_Receipt Sample Receipt & Logging Sample_Collection->Sample_Receipt IS_Spiking Internal Standard Spiking Sample_Receipt->IS_Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation) LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis IS_Spiking->Sample_Prep Data_Processing Data Processing LC_MS_Analysis->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Matrix_Effect_Compensation cluster_NoIS Without Internal Standard cluster_WithDIS With Deuterated Internal Standard Analyte_Signal_Suppressed Analyte Signal (Suppressed) Inaccurate_Quant Inaccurate Quantification Analyte_Signal_Suppressed->Inaccurate_Quant Leads to Analyte_Signal_Suppressed2 Analyte Signal (Suppressed) Constant_Ratio Ratio of Analyte/IS Remains Constant Analyte_Signal_Suppressed2->Constant_Ratio IS_Signal_Suppressed IS Signal (Suppressed) IS_Signal_Suppressed->Constant_Ratio Accurate_Quant Accurate Quantification Constant_Ratio->Accurate_Quant Leads to Matrix_Effect Matrix Effect (Ion Suppression) Matrix_Effect->Analyte_Signal_Suppressed Matrix_Effect->Analyte_Signal_Suppressed2 Matrix_Effect->IS_Signal_Suppressed

Caption: How deuterated standards compensate for matrix effects.

Synthesis of Deuterated Internal Standards

The incorporation of deuterium into a molecule can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis using deuterated building blocks.[12]

  • Hydrogen/Deuterium Exchange: This method involves replacing existing hydrogen atoms with deuterium, often catalyzed by acids, bases, or metals.[4][12] While simpler, it may offer less control over the position of the deuterium labels.[4]

  • De Novo Chemical Synthesis: This approach involves the complete synthesis of the target molecule using deuterated starting materials or reagents.[12] It provides greater control over the position and number of deuterium labels, which is crucial for ensuring the stability of the label and avoiding isotopic exchange during analysis.[4][12]

Synthesis_Strategies cluster_HD H/D Exchange cluster_DeNovo De Novo Synthesis Start Target Molecule for Deuteration HD_Exchange Hydrogen/Deuterium Exchange Start->HD_Exchange De_Novo De Novo Synthesis Start->De_Novo Deuterated_IS Deuterated Internal Standard HD_Exchange->Deuterated_IS De_Novo->Deuterated_IS HD_Adv Advantages: - Simpler approach HD_Disadv Disadvantages: - Less control over label position DeNovo_Adv Advantages: - Greater control over label position and number DeNovo_Disadv Disadvantages: - More complex and costly

Caption: Synthesis strategies for deuterated internal standards.

Conclusion

The use of deuterated internal standards is a cornerstone of high-quality quantitative bioanalysis.[1] Their ability to mimic the analyte of interest throughout the entire analytical process provides a robust and reliable means of correcting for inevitable experimental variations.[1] This leads to a significant improvement in the accuracy and precision of the data generated, which is paramount in regulated environments such as clinical trials and drug development.[1][10] By understanding the principles, advantages, and practical applications of deuterated internal standards, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and defensible bioanalytical data.

References

Methodological & Application

Application Note: Quantitative Analysis of Perospirone in Human Plasma by LC-MS/MS using Perospirone-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perospirone is an atypical antipsychotic medication used in the treatment of schizophrenia. It acts as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, and as a partial agonist at 5-HT1A receptors. Therapeutic drug monitoring (TDM) of Perospirone is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing adverse effects. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Perospirone in human plasma, utilizing its deuterated analog, Perospirone-d8, as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence studies, and clinical monitoring of Perospirone.

Experimental Protocols

Materials and Reagents
Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Perospirone and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Perospirone by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

ParameterCondition
Column C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument dependent, optimize for best signal

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Perospirone 427.3177.2100
166.2100
This compound 435.3185.2 (Proposed)100
166.2 (Proposed)100

Note: The product ions for this compound are proposed based on the known fragmentation of Perospirone, assuming the deuterium (B1214612) labels are on a stable part of the molecule that is retained in the 177.2 m/z fragment.

Data Presentation

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
Perospirone0.1 - 100> 0.9951/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.1< 15< 1585 - 115
Low0.3< 15< 1585 - 115
Medium10< 15< 1585 - 115
High80< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Perospirone0.3> 8085 - 115
80> 8085 - 115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma add_is Add 10 µL this compound plasma->add_is precipitate Add 300 µL Acetonitrile add_is->precipitate vortex1 Vortex precipitate->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject 5 µL reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship cluster_method LC-MS/MS Method cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_quant Quantitative Analysis analyte Perospirone (Analyte) lc Separation based on Physicochemical Properties analyte->lc is This compound (Internal Standard) is->lc ms Detection based on Mass-to-Charge Ratio lc->ms Elution peak_ratio Peak Area Ratio (Analyte / IS) ms->peak_ratio Signal calibration_curve Calibration Curve peak_ratio->calibration_curve Interpolation concentration Analyte Concentration calibration_curve->concentration Calculation

Caption: Logical relationship for quantification.

References

Application Note: High-Throughput Chromatographic Separation of Perospirone and Perospirone-d8 for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the robust and high-throughput chromatographic separation of the atypical antipsychotic drug Perospirone and its deuterated internal standard, Perospirone-d8. The method is optimized for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a cornerstone in pharmacokinetic and bioequivalence studies. Key considerations for column selection are discussed, focusing on mitigating peak tailing, a common issue with basic compounds like Perospirone.

Introduction

Perospirone is a second-generation antipsychotic agent used in the treatment of schizophrenia and bipolar mania.[1] Accurate quantification of Perospirone in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. Due to its basic nature, Perospirone can exhibit poor peak shapes in reversed-phase chromatography due to interactions with residual silanol (B1196071) groups on the stationary phase. This application note provides a comprehensive guide to selecting an appropriate chromatographic column and developing a robust LC-MS/MS method for the simultaneous analysis of Perospirone and its stable isotope-labeled internal standard, this compound. The use of a deuterated internal standard is critical for correcting matrix effects and ensuring analytical accuracy.[2]

Physicochemical Properties of Perospirone

Understanding the physicochemical properties of Perospirone is fundamental to developing a successful chromatographic separation method.

PropertyValueSource
Molecular FormulaC23H30N4O2S[3]
Molecular Weight426.6 g/mol [3]
pKa (Strongest Basic)7.73[4]
logP3.94[4]

Perospirone's basicity (pKa = 7.73) is a critical factor influencing its chromatographic behavior, often leading to peak tailing on traditional silica-based C18 columns.[5]

Column Selection Strategy

The selection of an appropriate analytical column is paramount for achieving symmetric peak shapes and reproducible retention times for Perospirone and this compound.

cluster_analyte Analyte Properties cluster_problem Chromatographic Challenge cluster_solutions Column Selection Criteria Analyte Perospirone (Basic Compound) pKa = 7.73 Problem Peak Tailing due to Silanol Interactions Analyte->Problem leads to Solution1 End-Capped/Base-Deactivated C18 Columns Problem->Solution1 mitigated by Solution2 Columns with Positively Charged Surface Problem->Solution2 mitigated by Solution3 Modern, High-Purity Silica (B1680970) Columns Problem->Solution3 mitigated by

Caption: Logical workflow for selecting a suitable column for Perospirone analysis.

Recommended Column Chemistries:

  • End-Capped/Base-Deactivated C18 Columns: These columns have a reduced number of accessible silanol groups, minimizing secondary interactions with basic analytes.[6]

  • Columns with a Positively Charged Surface: Columns like the Luna® Omega PS C18 are specifically designed to improve the peak shape of basic compounds by repelling the protonated analyte from the silica surface.

  • Modern High-Purity Silica Columns: Newer generation silica-based columns are manufactured with higher purity silica, resulting in fewer acidic silanol groups and improved peak shapes for basic compounds.

Examples of Suitable Columns:

ColumnParticle Size (µm)Dimensions (mm)Manufacturer
Hypersil GOLD™ C183.02.1 x 50Thermo Scientific
XTerra® MS C183.52.1 x 100Waters
YMC-Triart C183.02.1 x 150YMC
Luna® Omega PS C181.6-Phenomenex

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of Perospirone from plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Chromatographic Separation

Sample Reconstituted Sample HPLC HPLC System Sample->HPLC Column C18 Analytical Column (e.g., Hypersil GOLD C18) HPLC->Column MS Tandem Mass Spectrometer Column->MS Data Data Acquisition MS->Data

Caption: Experimental workflow for the LC-MS/MS analysis of Perospirone.

LC Parameters:

ParameterRecommended Condition
Column Hypersil GOLD™ C18 (2.1 mm x 50 mm, 3.0 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Note: The gradient program should be optimized based on the specific column and system to ensure adequate separation from matrix components.

Mass Spectrometric Detection

MS/MS Parameters:

ParameterPerospironeThis compound
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (m/z) 427.3435.3
Product Ion (m/z) - Quantifier 177.15177.15
Product Ion (m/z) - Qualifier 166.15166.15
Collision Energy To be optimized for the specific instrumentTo be optimized for the specific instrument
Dwell Time 100 ms100 ms

Data Presentation

Table 1: Chromatographic Performance

AnalyteRetention Time (min)Tailing Factor
Perospirone~ 2.5< 1.2
This compound~ 2.5< 1.2

(Note: Expected retention times are approximate and will vary depending on the specific LC system and column used.)

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
Perospirone427.3177.15166.15
This compound435.3177.15166.15

Conclusion

The selection of a modern, high-purity, end-capped C18 column or a column with a positively charged surface is critical for achieving optimal peak shapes in the chromatographic analysis of Perospirone. By implementing the detailed protocol outlined in this application note, researchers can develop a robust and reliable LC-MS/MS method for the high-throughput quantification of Perospirone and its deuterated internal standard in biological samples, facilitating advancements in clinical and pharmaceutical research.

References

Application Notes and Protocols for the Detection of Perospirone and Perospirone-d8 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Perospirone and its deuterated internal standard, Perospirone-d8, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Perospirone is an atypical antipsychotic agent used in the treatment of schizophrenia. It acts as an antagonist at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors and as a partial agonist at 5-HT₁ₐ receptors. Accurate and sensitive quantification of Perospirone in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This protocol outlines the necessary mass spectrometry parameters and a detailed experimental workflow for the reliable detection of Perospirone and its internal standard, this compound.

Mass Spectrometry Parameters

The following table summarizes the optimized multiple reaction monitoring (MRM) transitions for Perospirone and the proposed transitions for this compound. These parameters are essential for setting up a selective and sensitive LC-MS/MS method. The analysis is performed in positive electrospray ionization (ESI+) mode.

Analyte Precursor Ion (Q1) (m/z) Product Ion (Q3) (m/z) Collision Energy (CE) Declustering Potential (DP) Notes
Perospirone427.3177.15User-optimizedUser-optimizedQuantifier ion[1]
Perospirone427.3166.15User-optimizedUser-optimizedQualifier ion[1]
This compound435.3177.15User-optimizedUser-optimizedProposed Quantifier
This compound435.3166.15User-optimizedUser-optimizedProposed Qualifier

Note: Specific values for Collision Energy (CE) and Declustering Potential (DP) are instrument-dependent and require optimization by the user to achieve maximum sensitivity. The proposed transitions for this compound are based on the fragmentation of the non-deuterated compound and require experimental verification.

Experimental Protocols

This section details the recommended procedures for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

This method is suitable for the rapid cleanup of plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column is recommended (e.g., Agilent Zorbax SB C18, Hypersil GOLD C18).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. An example gradient is provided below:

Time (min) % Mobile Phase B
0.010
1.010
5.095
7.095
7.110
10.010
Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • IonSpray Voltage: ~5500 V

    • Temperature: ~500 °C

    • Curtain Gas: ~25 psi

    • Collision Gas: Nitrogen (settings to be optimized).

    • Ion Source Gas 1 & 2: ~50 psi each.

Visualization of Method and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Perospirone.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Experimental workflow for Perospirone analysis.
Perospirone Signaling Pathways

Perospirone exerts its therapeutic effects primarily through its interaction with Dopamine D₂ and Serotonin 5-HT₂ₐ receptors.

Perospirone blocks the D₂ receptor, which is a G-protein coupled receptor (GPCR) linked to Gαi. This inhibition leads to an increase in the activity of adenylyl cyclase, resulting in higher levels of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).

D2_receptor_pathway perospirone Perospirone d2_receptor Dopamine D₂ Receptor perospirone->d2_receptor Antagonism g_protein Gαi/βγ d2_receptor->g_protein Inhibits dissociation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (Reduced Dopaminergic Activity) pka->cellular_response

Perospirone's antagonism of the Dopamine D₂ receptor pathway.

Perospirone also acts as an antagonist at the 5-HT₂ₐ receptor, another GPCR, which is coupled to Gαq. By blocking this receptor, Perospirone prevents the activation of Phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG) and subsequent downstream signaling.

HT2A_receptor_pathway perospirone Perospirone ht2a_receptor Serotonin 5-HT₂ₐ Receptor perospirone->ht2a_receptor Antagonism gq_protein Gαq/βγ ht2a_receptor->gq_protein Inhibits activation plc Phospholipase C (PLC) gq_protein->plc Inhibition ip3 IP₃ plc->ip3 dag DAG plc->dag pip2 PIP₂ pip2->plc ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Modulated Cellular Response ca_release->cellular_response pkc->cellular_response

Perospirone's antagonism of the Serotonin 5-HT₂ₐ receptor pathway.

References

Application of Perospirone-d8 in Preclinical and Clinical Research: A Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perospirone-d8 is the deuterated form of Perospirone, an atypical antipsychotic agent. While Perospirone is investigated in clinical trials for its therapeutic effects, this compound serves a critical role as a stable isotope-labeled internal standard in bioanalytical studies. Its application is fundamental to the accurate quantification of Perospirone in biological matrices during preclinical and clinical development. This document provides detailed application notes and protocols for the use of this compound, summarizing key data and methodologies for researchers, scientists, and drug development professionals.

I. Application Notes

The primary application of this compound is as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis for several reasons:

  • Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to Perospirone. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for variability in these steps.

  • Co-elution with Analyte: In chromatography, this compound co-elutes with Perospirone, which helps to minimize the impact of matrix effects on ionization efficiency in the mass spectrometer.

  • Distinct Mass-to-Charge Ratio (m/z): The deuterium (B1214612) labeling results in a different mass, allowing the mass spectrometer to distinguish between the analyte (Perospirone) and the internal standard (this compound).

These characteristics lead to improved accuracy, precision, and robustness of the analytical method, which is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies that form the backbone of preclinical and clinical trials.

II. Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Perospirone, which are determined using analytical methods employing this compound as an internal standard.

Table 1: Pharmacokinetic Parameters of Perospirone in Humans

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)0.8 - 1.5 hours[1]
Peak Plasma Concentration (Cmax) for an 8mg single oral dose5.7 µg/L[1]
Volume of Distribution (Vd) for a 32 mg/day oral dose1733 L (range: 356-5246 L)[1]
Plasma Protein Binding92%[2]
Elimination Half-life1.9 - 2.5 hours[2]
Renal Excretion (unchanged drug)0.4% of total dose[1]

Table 2: Receptor Binding Affinity (Ki) of Perospirone

ReceptorKi (nM)Reference
Dopamine (B1211576) D20.6[2]
Serotonin (B10506) 5-HT2A1.3[2]
Serotonin 5-HT1A2.9 (partial agonist)[2]

III. Experimental Protocols

A. Protocol for Quantification of Perospirone in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework for the quantitative analysis of Perospirone in human plasma. Optimization of specific parameters may be required based on the instrumentation and laboratory conditions.

1. Materials and Reagents:

  • Perospirone analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents.

2. Sample Preparation (Protein Precipitation Method):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography Conditions:

  • Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B. The specific gradient will depend on the column and system and should be optimized to achieve good separation and peak shape.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

4. Mass Spectrometry Conditions:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Perospirone: Precursor ion (m/z) → Product ion (m/z) (specific values to be determined by direct infusion of the standard)

    • This compound: Precursor ion (m/z) → Product ion (m/z) (specific values to be determined by direct infusion of the standard)

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

5. Calibration and Quality Control:

  • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Perospirone.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process calibration standards and QC samples alongside the unknown samples using the same procedure.

  • Construct a calibration curve by plotting the peak area ratio of Perospirone to this compound against the nominal concentration of Perospirone.

  • Determine the concentration of Perospirone in the unknown samples by interpolating their peak area ratios from the calibration curve.

IV. Visualizations

A. Signaling Pathways of Perospirone

Perospirone's therapeutic effects are primarily attributed to its interaction with dopamine and serotonin receptors in the central nervous system.

Perospirone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Perospirone Perospirone HT1A_pre 5-HT1A Autoreceptor Perospirone->HT1A_pre Partial Agonist Perospirone_post Perospirone Serotonin_release Serotonin Release HT1A_pre->Serotonin_release Inhibits D2R Dopamine D2 Receptor Dopamine_Signal Dopaminergic Signaling (Positive Symptoms) D2R->Dopamine_Signal HT2AR Serotonin 5-HT2A Receptor Serotonin_Signal Serotonergic Signaling (Negative Symptoms) HT2AR->Serotonin_Signal Perospirone_post->D2R Antagonist Perospirone_post->HT2AR Antagonist

Perospirone's primary mechanism of action on neuronal receptors.
B. Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a pharmacokinetic study of Perospirone, highlighting the role of this compound.

Pharmacokinetic_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase Dosing Perospirone Administration to Study Participants Sampling Timed Biological Sample Collection (e.g., Blood, Plasma) Dosing->Sampling Spiking Spiking of Samples with This compound (Internal Standard) Sampling->Spiking Preparation Sample Preparation (e.g., Protein Precipitation) Spiking->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Quantification Quantification of Perospirone Concentration LCMS->Quantification PK_Analysis Pharmacokinetic Modeling and Parameter Calculation Quantification->PK_Analysis Report Reporting of PK Data for Preclinical/Clinical Study PK_Analysis->Report

Workflow for determining Perospirone pharmacokinetics using this compound.

V. Conclusion

This compound is an indispensable tool in the preclinical and clinical development of Perospirone. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data necessary for regulatory submissions and for understanding the pharmacokinetic profile of Perospirone. The protocols and information provided herein are intended to guide researchers in the effective application of this compound in their studies.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Perospirone with Perospirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of Perospirone in biological matrices using Perospirone-d8 as an internal standard. Our resources are designed to help you overcome common challenges, particularly matrix effects, and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in LC-MS/MS analysis?

A1: The matrix effect is the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of the quantification method.[1][2] In bioanalysis, common sources of matrix effects include salts, proteins, and phospholipids (B1166683) from biological samples like plasma or urine.[1]

Q2: Why is this compound recommended as an internal standard for Perospirone quantification?

A2: this compound is a stable isotope-labeled (SIL) version of Perospirone. SIL internal standards are considered the gold standard in quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte.[3] This means that this compound will behave similarly to Perospirone during sample preparation, chromatography, and ionization. Consequently, any matrix effects that suppress or enhance the signal of Perospirone will affect this compound to the same extent, allowing for accurate correction and reliable quantification.

Q3: Can I use a different internal standard for Perospirone quantification?

A3: While other compounds can be used as internal standards, they may not compensate for matrix effects as effectively as a stable isotope-labeled standard like this compound. An ideal internal standard should co-elute with the analyte and experience the same ionization suppression or enhancement. Since this compound is structurally identical to Perospirone (with the exception of the heavier isotopes), it is the most suitable choice for minimizing analytical variability.

Q4: What are the common sample preparation techniques to minimize matrix effects?

A4: Effective sample preparation is crucial for reducing matrix effects. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. While effective at removing a large portion of proteins, it may not remove other matrix components like phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases. LLE can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the matrix. SPE is generally considered to provide the cleanest extracts, thereby significantly reducing matrix effects.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Results Inconsistent matrix effects between samples.Ensure the use of this compound as an internal standard in all samples, standards, and quality controls. Optimize the sample preparation method to achieve cleaner extracts (e.g., switch from protein precipitation to SPE).
Poor Peak Shape (Tailing or Fronting) Co-eluting matrix components interfering with the chromatography. Column degradation.Modify the chromatographic gradient to better separate Perospirone from interfering matrix components. Use a guard column to protect the analytical column. Ensure the mobile phase pH is appropriate for the analyte and column chemistry.
Low Signal Intensity (Ion Suppression) Significant presence of matrix components in the final extract.Improve the sample clean-up procedure (e.g., implement a wash step in your SPE protocol). Dilute the sample extract if the analyte concentration is sufficiently high. Adjust the chromatographic method to separate the analyte from the suppression zone.
Inconsistent Recovery Inefficient or variable sample extraction.Optimize the extraction solvent and pH for consistent and high recovery of both Perospirone and this compound. Ensure thorough vortexing and centrifugation steps.
Carryover in Blank Injections Adsorption of the analyte to parts of the LC-MS/MS system.Use a stronger needle wash solution. Increase the needle wash time. Inject a blank sample with a high organic content after high-concentration samples.

Experimental Protocol: LC-MS/MS Quantification of Perospirone in Human Plasma

This protocol is based on a validated method and is intended as a guide.[4] Optimization may be required for your specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (internal standard).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

Parameter Value
Column C18 column (e.g., Hypersil GOLDTM C18, 2.1 mm × 50 mm, 3.0 μm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 0.3 mL/min
Gradient Start with 30% B, increase to 90% B over 1.5 min, hold for 0.5 min, return to 30% B and equilibrate for 1 min.
Injection Volume 5 µL
Column Temperature 40°C

3. Mass Spectrometry Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
Perospironem/z 427.3 → 177.2
This compoundm/z 435.3 → 185.2 (Predicted)
Dwell Time 200 ms
Collision Energy Optimized for your instrument
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Quantitative Data Summary

The following tables summarize the expected performance of a validated LC-MS/MS method for Perospirone quantification.

Table 1: Calibration Curve and Linearity

Parameter Value
Calibration Range 0.05 - 20 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) ≥ 0.999

Table 2: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
LLOQ 0.05< 15%< 15%85 - 115%
Low 0.1< 10%< 10%90 - 110%
Medium 1.0< 10%< 10%90 - 110%
High 15.0< 10%< 10%90 - 110%

Table 3: Recovery and Matrix Effect

Analyte Extraction Recovery (%) Matrix Effect (%)
Perospirone 97.3% - 108.8%92.7% - 96.1%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Experimental workflow for Perospirone quantification.

matrix_effect_compensation cluster_without_is Without Internal Standard cluster_with_is With this compound (IS) analyte_signal_no_is Analyte Signal matrix_effect_no_is Matrix Effect (Ion Suppression) analyte_signal_no_is->matrix_effect_no_is - observed_signal_no_is Observed Signal (Inaccurate) matrix_effect_no_is->observed_signal_no_is analyte_signal_is Analyte Signal matrix_effect_is Matrix Effect (Ion Suppression) analyte_signal_is->matrix_effect_is - ratio Ratio (Analyte/IS) (Accurate) is_signal IS Signal (this compound) is_signal->matrix_effect_is -

Caption: Overcoming matrix effects with an internal standard.

References

Navigating Perospirone LC-MS Analysis: A Technical Support Guide to Achieving Optimal Peak Shape

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - Researchers, scientists, and drug development professionals encountering challenges with poor peak shape during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the atypical antipsychotic agent Perospirone now have a dedicated resource. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues such as peak tailing, fronting, and splitting, ensuring more accurate and reliable analytical results.

Perospirone, a basic compound, is known to interact with residual silanols on silica-based chromatography columns, a common cause of peak tailing.[1][2] This guide offers systematic approaches to mitigate these and other issues, leading to improved peak symmetry and overall data quality.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor peak shape in Perospirone LC-MS analysis?

Poor peak shape in the analysis of basic compounds like Perospirone often stems from secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the sample and LC system. The most common manifestations are peak tailing, peak fronting, and split peaks.

Q2: How does the pKa of Perospirone influence method development?

Q3: Can the choice of analytical column significantly impact the peak shape of Perospirone?

Absolutely. The choice of the analytical column is crucial for achieving good peak shape for basic compounds. Modern, high-purity silica (B1680970) columns with end-capping are designed to minimize the accessible silanol (B1196071) groups, thereby reducing peak tailing.[2] Columns with different stationary phase chemistries (e.g., C18, Phenyl-Hexyl) can also offer different selectivities and peak shapes.

Troubleshooting Guides

Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent challenge in the analysis of basic compounds like Perospirone.

Potential Causes and Solutions for Peak Tailing

CauseRecommended SolutionDetailed Protocol/Experiment
Secondary Silanol Interactions - Adjust Mobile Phase pH: Lower the pH of the mobile phase to fully protonate Perospirone. A pH of 2-4 is often effective for basic compounds.[4] - Use Mobile Phase Additives: Incorporate additives like formic acid or ammonium (B1175870) formate (B1220265) to mask residual silanol groups.[5] - Select an Appropriate Column: Utilize a high-purity, end-capped C18 column or a column with a different selectivity.Protocol 1: Mobile Phase Optimization
Column Overload - Reduce Injection Volume: Inject a smaller volume of the sample.[6][7] - Dilute the Sample: Decrease the concentration of the sample.[6][7]Experiment 1: Injection Volume and Concentration Study
Column Contamination or Degradation - Flush the Column: Use a strong solvent to wash the column. - Use a Guard Column: Protect the analytical column from contaminants.[1]Protocol 2: Column Washing Procedure
Peak Fronting

Peak fronting, characterized by a leading edge that is broader than the trailing edge, can also compromise analytical results.

Potential Causes and Solutions for Peak Fronting

CauseRecommended SolutionDetailed Protocol/Experiment
Sample Overload (Volume or Mass) - Reduce Injection Volume: Decrease the amount of sample injected onto the column.[8] - Dilute the Sample: Lower the concentration of the analyte in the sample.[9]Experiment 1: Injection Volume and Concentration Study
Sample Solvent Mismatch - Dissolve Sample in Mobile Phase: Whenever possible, prepare the sample in the initial mobile phase.[1] - Inject Smaller Volume: If a stronger solvent is required for solubility, inject the smallest possible volume.[1]Experiment 2: Sample Solvent Evaluation
Column Collapse or Void - Replace the Column: A physical degradation of the column packing material often requires column replacement.[10]N/A
Split Peaks

Split peaks, where a single analyte appears as two or more peaks, can be indicative of several issues.

Potential Causes and Solutions for Split Peaks

CauseRecommended SolutionDetailed Protocol/Experiment
Partially Blocked Column Frit - Reverse-Flush the Column: If the manufacturer's instructions permit, flushing the column in the reverse direction can dislodge particulates.[10] - Filter Samples and Mobile Phases: Use 0.22 µm or 0.45 µm filters to remove any particulate matter.[1]N/A
Sample Solvent Incompatibility - Match Sample Solvent to Mobile Phase: Ensure the sample solvent is of similar or weaker strength than the initial mobile phase.[1]Experiment 2: Sample Solvent Evaluation
Co-elution with an Interfering Compound - Optimize Chromatographic Selectivity: Modify the mobile phase composition (e.g., organic modifier, pH, additives) or try a column with a different stationary phase.Protocol 1: Mobile Phase Optimization

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Perospirone Analysis

This protocol outlines a systematic approach to optimizing the mobile phase to improve peak shape.

1. Materials:

  • Perospirone reference standard
  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water
  • Formic acid (≥98% purity)
  • Ammonium formate (LC-MS grade)
  • A high-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)

2. Procedure:

  • Step 1: Initial Conditions. Prepare a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). Start with a gradient elution from 10% to 90% B over 10 minutes.
  • Step 2: Evaluate pH Effect. Prepare a series of aqueous mobile phases (Solvent A) with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%) to assess the impact of pH on peak shape.
  • Step 3: Evaluate Buffer Effect. Prepare a mobile phase with 10 mM ammonium formate and 0.1% formic acid in water (Solvent A) and 10 mM ammonium formate and 0.1% formic acid in acetonitrile (Solvent B). Compare the peak shape with the formic acid-only mobile phase. Increasing the ionic strength of the mobile phase can reduce peak tailing.[5]
  • Step 4: Evaluate Organic Modifier. If peak shape issues persist, substitute acetonitrile with methanol and repeat the evaluation.

3. Data Analysis:

  • For each condition, calculate the peak asymmetry factor (As) and tailing factor (T). An ideal peak has an As and T value of 1.0.

Protocol 2: Column Washing Procedure

A thorough column wash can remove contaminants that contribute to poor peak shape.

1. Materials:

  • LC-MS grade water, isopropanol, and the mobile phase organic solvent (acetonitrile or methanol).

2. Procedure:

  • Disconnect the column from the detector.
  • Flush the column with 10-20 column volumes of the mobile phase without any buffer salts.
  • Flush with 10-20 column volumes of water.
  • Flush with 10-20 column volumes of a strong organic solvent like isopropanol.
  • Equilibrate the column with the initial mobile phase conditions before reconnecting it to the detector.

Quantitative Data Summary

The following table summarizes the expected qualitative impact of different mobile phase additives on the peak shape of a basic compound like Perospirone, based on general chromatographic principles.

Table 1: Qualitative Impact of Mobile Phase Additives on Peak Asymmetry

Mobile Phase AdditiveExpected Impact on Peak TailingRationale
Formic Acid (0.1%) Moderate ImprovementLowers mobile phase pH, protonating the basic analyte and reducing interaction with silanols.[4]
Ammonium Formate (10 mM) Significant ImprovementActs as a buffer to maintain a consistent pH and the ammonium ions can compete with the analyte for active silanol sites, further reducing tailing.[5]
Acetic Acid (0.1%) Minor to Moderate ImprovementLess acidic than formic acid, resulting in a slightly higher pH and potentially less effective protonation of the analyte.

Visualizing Troubleshooting Workflows

To aid in the troubleshooting process, the following diagrams illustrate the logical steps to diagnose and resolve common peak shape issues.

PeakTailing_Troubleshooting start Peak Tailing Observed check_overload Is it a new or established method? start->check_overload reduce_conc Reduce sample concentration/injection volume check_overload->reduce_conc Established optimize_method Optimize mobile phase (pH, additives) check_overload->optimize_method New improve Peak shape improves? reduce_conc->improve overload_cause Cause: Column Overload improve->overload_cause Yes check_column Check column history and performance improve->check_column No end Problem Resolved overload_cause->end flush_column Flush or replace column check_column->flush_column flush_column->end optimize_method->end

Troubleshooting workflow for peak tailing.

PeakFronting_Splitting_Troubleshooting start Peak Fronting or Splitting Observed check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System-wide issue check_all_peaks->system_issue Yes analyte_specific Analyte-specific issue check_all_peaks->analyte_specific No check_frit Check for blocked frit/column void system_issue->check_frit replace_column Reverse flush or replace column check_frit->replace_column end Problem Resolved replace_column->end check_solvent Check sample solvent vs. mobile phase analyte_specific->check_solvent solvent_match Peak shape improves with matched solvent? check_solvent->solvent_match solvent_cause Cause: Solvent Mismatch solvent_match->solvent_cause Yes optimize_selectivity Optimize chromatographic selectivity solvent_match->optimize_selectivity No solvent_cause->end optimize_selectivity->end

Troubleshooting for peak fronting and splitting.

References

Technical Support Center: Optimizing Perospirone Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the extraction recovery of perospirone (B130592) from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting perospirone from plasma?

A1: The three primary techniques for extracting perospirone and similar atypical antipsychotics from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as required sample cleanliness, throughput, and available equipment. SPE often provides the cleanest extracts, while PPT is generally faster and simpler. LLE offers a balance between cleanliness and simplicity.

Q2: What are the key physicochemical properties of perospirone to consider for extraction?

A2: Understanding perospirone's properties is crucial for optimizing its extraction. Key parameters include:

  • pKa: Perospirone has a pKa of approximately 7.73, indicating it is a basic compound.[1] At a pH below its pKa, it will be protonated (ionized), making it more water-soluble. At a pH above its pKa, it will be in its neutral, less polar form, making it more soluble in organic solvents.

  • logP: The logarithm of the partition coefficient (logP) is around 3.94, indicating that perospirone is a relatively lipophilic (fat-soluble) molecule.[1] This property favors extraction into organic solvents during LLE and retention on reversed-phase SPE sorbents.

Q3: Which extraction method typically yields the highest recovery for perospirone?

A3: Both Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) have been reported to achieve very high recoveries for perospirone, often exceeding 95%.[2][3] While Solid-Phase Extraction (SPE) can also yield high recoveries, it is highly dependent on method optimization. For antipsychotic drugs in general, SPE is noted for producing cleaner extracts, which can be critical for sensitive downstream analysis like LC-MS/MS.

Troubleshooting Guides

Low Extraction Recovery

Problem: My perospirone recovery is consistently low. What are the common causes and solutions?

This is a common issue that can arise with any extraction technique. The table below outlines potential causes and specific solutions for each method.

Extraction MethodPotential CauseTroubleshooting Solution
Solid-Phase Extraction (SPE) Inappropriate Sorbent Choice Perospirone is a basic drug. Consider using a mixed-mode cation exchange (MCX) sorbent that combines reversed-phase and ion-exchange mechanisms. Alternatively, a polymeric reversed-phase sorbent (e.g., HLB, C8, or C18) can be effective.
Incorrect pH during Sample Loading Adjust the pH of the plasma sample to be at least 1.5-2 units above the pKa of perospirone (i.e., pH > 9.3) before loading. This ensures the analyte is in its neutral form, maximizing retention on a reversed-phase sorbent.
Premature Elution during Washing The wash solvent may be too strong. Decrease the percentage of organic solvent in the wash step. For example, if using 20% methanol (B129727), try 5% or 10% methanol. Ensure the wash solvent pH does not cause the analyte to ionize and elute.
Incomplete Elution The elution solvent may be too weak. Increase the strength of the organic solvent. For a basic compound on a reversed-phase sorbent, adding an acid (e.g., 0.1% formic acid or acetic acid) to the elution solvent will protonate the perospirone, disrupting its interaction with the sorbent and improving recovery.
High Flow Rate If the sample, wash, or elution steps are performed too quickly, there may be insufficient time for interaction between the analyte and the sorbent. Decrease the flow rate to allow for proper equilibration.
Liquid-Liquid Extraction (LLE) Suboptimal pH of Aqueous Phase The pH of the plasma must be adjusted to be basic (pH > 9.3) to neutralize the perospirone, making it more soluble in the organic extraction solvent.
Inappropriate Extraction Solvent Perospirone's logP of ~3.94 suggests it is soluble in a range of organic solvents. Common choices include n-hexane, chloroform-hexane mixtures, or methyl tert-butyl ether (MTBE). If recovery is low, consider trying a different solvent or a mixture of solvents.
Insufficient Mixing/Vortexing Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for analyte transfer. Vortex for at least 1-2 minutes.
Incomplete Phase Separation Emulsions can form at the interface, trapping the analyte. To break emulsions, try centrifugation at a higher speed, adding salt ("salting out"), or a small amount of a different organic solvent.
Protein Precipitation (PPT) Analyte Co-precipitation with Proteins Perospirone may be trapped within the precipitated protein pellet. This can be an issue with acidic precipitating agents. Using acetonitrile (B52724) is often effective. Ensure the ratio of solvent to plasma is sufficient (typically at least 3:1 v/v) for complete protein removal.
Incorrect Precipitating Agent While acetonitrile is most common, other organic solvents like methanol or acetone (B3395972) can be used. Acidic agents like trichloroacetic acid (TCA) can also be effective but may lead to lower recovery due to co-precipitation.
High Matrix Effects in LC-MS/MS Analysis

Problem: I have good recovery, but my signal is suppressed or enhanced in the mass spectrometer. How can I reduce matrix effects?

Matrix effects occur when co-eluting endogenous components from the plasma interfere with the ionization of perospirone.

Extraction MethodTroubleshooting Solution
All Methods Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
Solid-Phase Extraction (SPE) Optimize the Wash Step: Introduce a more rigorous wash step to remove interfering components like phospholipids. A wash with a higher percentage of organic solvent (that doesn't elute perospirone) can be effective. Change Sorbent: SPE generally produces the cleanest extracts. If using reversed-phase, consider a mixed-mode sorbent for orthogonal cleanup.
Liquid-Liquid Extraction (LLE) Perform a Back-Extraction: After the initial extraction into an organic solvent, perform a back-extraction into an acidic aqueous solution. This will protonate the perospirone, moving it to the aqueous phase while leaving many non-basic interferences in the organic phase. The pH of the aqueous phase can then be raised, and a second LLE performed.
Protein Precipitation (PPT) Combine with another technique: PPT is known for having the highest matrix effects as it is the least selective method. If matrix effects are severe, consider using SPE or LLE instead, or adding a cleanup step after precipitation.

Quantitative Data Summary

The following tables summarize reported extraction recovery data for perospirone using different methods.

Table 1: Liquid-Liquid Extraction (LLE) Recovery of Perospirone

LLE Solvent SystemPlasma VolumeRecovery (%)Reference
Chloroform-Hexane (30:70, v/v)2 mL97%[3]
n-Hexane (from alkaline plasma)1 mL>85%[2]

Table 2: Protein Precipitation (PPT) Recovery of Perospirone

PPT Solvent SystemRecovery (%)Reference
Acetonitrile-Cyclopentanol (9:1, v/v) with 1% NH₃·H₂O97.3% - 108.8%[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method with high recovery.[3]

  • Sample Preparation: Pipette 1 mL of human plasma into a clean polypropylene (B1209903) tube.

  • Internal Standard Addition: Add the internal standard solution (e.g., quetiapine (B1663577) or a stable isotope-labeled perospirone).

  • Alkalinization: Add 100 µL of 1 M Sodium Hydroxide (B78521) (NaOH) to the plasma sample and vortex for 30 seconds to mix. This raises the pH to ensure perospirone is in its neutral form.

  • Extraction: Add 5 mL of an n-hexane and chloroform (B151607) mixture (70:30, v/v).

  • Mixing: Cap the tube and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for your LC-MS/MS analysis. Vortex for 30 seconds.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT)

This protocol is adapted from a method demonstrating excellent recovery.[2]

  • Sample Preparation: Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution.

  • Precipitation: Add 600 µL of cold precipitating solvent (Acetonitrile containing 1% ammonium (B1175870) hydroxide). The 3:1 ratio of solvent to plasma is critical.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under nitrogen. This step helps to concentrate the sample and allows for reconstitution in a solvent more compatible with the initial mobile phase.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) - General Method for a Basic Drug

This is a generalized protocol for a mixed-mode cation exchange (MCX) sorbent, which is well-suited for a basic drug like perospirone. Optimization of wash and elution solvents is recommended.

  • Sorbent: Mixed-Mode Cation Exchange (MCX) SPE Cartridge (e.g., 30 mg, 1 mL).

  • Conditioning: Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water through the sorbent. Do not let the sorbent go dry.

  • Sample Pre-treatment: Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid in water. This ensures the perospirone is protonated (ionized) and will bind to the cation exchange functional groups.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing Step 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.

  • Washing Step 2 (Non-polar Interference Removal): Wash the cartridge with 1 mL of methanol. This step removes lipids and other non-polar interferences while the protonated perospirone remains bound to the sorbent.

  • Elution: Elute the perospirone with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the perospirone, disrupting its ionic bond with the sorbent and allowing it to be eluted.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

G cluster_start Sample Preparation cluster_methods Extraction Method cluster_downstream Downstream Processing Start Plasma Sample IS Add Internal Standard Start->IS Pretreat Pre-treatment (e.g., pH adjustment) IS->Pretreat LLE Liquid-Liquid Extraction (LLE) Pretreat->LLE Add organic solvent, vortex, centrifuge PPT Protein Precipitation (PPT) Pretreat->PPT Add precipitating agent, vortex, centrifuge SPE Solid-Phase Extraction (SPE) Pretreat->SPE Load onto conditioned cartridge Evap Evaporation LLE->Evap PPT->Evap Transfer supernatant SPE->Evap Elute analyte Recon Reconstitution Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: General workflow for perospirone extraction from plasma.

G cluster_check Initial Checks cluster_spe SPE Issues cluster_lle LLE Issues cluster_ppt PPT Issues cluster_solutions Solutions Start Low or Inconsistent Recovery Observed CheckIS Verify Internal Standard Addition Start->CheckIS CheckpH Confirm Sample pH (Pre-treatment) Start->CheckpH CheckSolvent Check Solvent/Reagent Freshness & Purity Start->CheckSolvent SPE_Wash Wash Solvent Too Strong? CheckpH->SPE_Wash If SPE LLE_Phase Incomplete Phase Separation/Emulsion? CheckpH->LLE_Phase If LLE PPT_Co Analyte Co-precipitation? CheckpH->PPT_Co If PPT SPE_Elute Elution Solvent Too Weak? SPE_Wash->SPE_Elute SPE_Flow Flow Rate Too High? SPE_Elute->SPE_Flow Sol_SPE Decrease organic in wash Increase organic/add acid in elution Decrease flow rate SPE_Flow->Sol_SPE LLE_Mix Insufficient Vortexing? LLE_Phase->LLE_Mix Sol_LLE Centrifuge longer/add salt Increase vortex time LLE_Mix->Sol_LLE Sol_PPT Increase solvent:plasma ratio Try different solvent PPT_Co->Sol_PPT

References

Potential pitfalls of using deuterated internal standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Inaccurate or Inconsistent Quantitative Results

Q1: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What are the common causes?

A1: Inaccurate or inconsistent results when using a deuterated internal standard can arise from several factors. The most common issues include:

  • Isotopic Exchange: The deuterium (B1214612) atoms on your internal standard are swapping with hydrogen atoms from the sample matrix or solvent.[1][2]

  • Chromatographic Shift: The deuterated internal standard and the analyte have slightly different retention times.[2][3]

  • Differential Matrix Effects: The analyte and the internal standard experience different levels of ion suppression or enhancement from the sample matrix.[1][2][4]

  • Purity Issues: The deuterated internal standard may be contaminated with the unlabeled analyte.[1][2]

Q2: How can I determine if isotopic exchange is occurring with my deuterated internal standard?

A2: Isotopic exchange, or back-exchange, can occur when deuterium atoms are in chemically labile positions (e.g., on -OH, -NH groups, or carbons adjacent to carbonyl groups) and are replaced by protons from the solvent or matrix.[1][2][5] This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal.[6]

Troubleshooting Steps:

  • Review the Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[5][6]

  • Conduct an Incubation Study: To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a time equivalent to your sample preparation and analysis time.[1] Analyze the sample to see if there is an increase in the non-labeled compound.[1] In one study, a 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour.[1]

  • Optimize pH and Temperature: Avoid strongly acidic or basic conditions, as they can catalyze the exchange. The minimum rate of exchange for many compounds is around pH 2.5-3.[7] Lowering the temperature can also slow down the exchange rate.[7]

  • Solvent Choice: Store deuterated standards in aprotic solvents and minimize the time they spend in protic solutions like water or methanol.[6][8]

Category 2: Chromatographic Issues

Q3: My deuterated internal standard elutes at a different retention time than my analyte. Why is this happening and is it a problem?

A3: This phenomenon is known as the "deuterium isotope effect" and is a common issue, particularly in reversed-phase chromatography where the deuterated compound often elutes slightly earlier.[2][3]

  • Cause: The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a smaller molecular volume and altered interactions with the stationary phase.[3] The magnitude of the shift can be proportional to the number of deuterium atoms.[3]

  • Consequences: A significant shift in retention time is a major concern. If the analyte and internal standard do not co-elute, they may be exposed to different components of the sample matrix as they elute, leading to differential matrix effects and inaccurate quantification.[3][9][10]

Troubleshooting Steps:

  • Assess the Degree of Separation: Overlay the chromatograms of the analyte and the internal standard to visualize the retention time difference.[3]

  • Optimize Chromatographic Conditions:

    • Mobile Phase Composition: Adjusting the organic-to-aqueous ratio can alter interactions and potentially reduce the retention time difference.[3]

    • Column Temperature: Modifying the column temperature can influence retention times and may reduce the separation.[3]

    • Consider a Lower Resolution Column: In some cases, a column with reduced resolution can be used to achieve co-elution.[10]

  • Alternative Internal Standards: If optimization fails, consider using an internal standard with fewer deuterium atoms or one labeled with ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[2][3]

Category 3: Matrix and Ionization Effects

Q4: I'm using a deuterated internal standard, but I still see high variability in my results. Could matrix effects still be the issue?

A4: Yes, even with a deuterated internal standard, you can experience "differential matrix effects." This occurs when the analyte and the internal standard are affected differently by ion suppression or enhancement from the sample matrix.[1] Studies have shown that matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[1]

Common Causes of Differential Matrix Effects:

  • Lack of Co-elution: As discussed in Q3, if the analyte and internal standard have different retention times, they may elute into regions with varying degrees of ion suppression.[4]

  • High Matrix Complexity: Samples with a high concentration of endogenous compounds like salts, lipids, and proteins are more likely to cause significant and variable ion suppression.[4][9]

Troubleshooting Steps:

  • Evaluate the Matrix Effect: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement for both the analyte and the internal standard.[1]

  • Improve Sample Cleanup: Enhance your sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove more interfering matrix components.[11]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components responsible for ion suppression.[11]

Q5: How do I perform an experiment to assess matrix effects?

A5: A common method is to compare the response of an analyte in a clean solution versus its response when spiked into a blank matrix extract.

Experimental Protocols

Protocol 1: Assessing Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for an analyte in a specific matrix.

Materials:

  • Analyte and deuterated internal standard stock solutions.

  • Blank biological matrix (e.g., plasma, urine) free of the analyte.

  • Mobile phase and reconstitution solvents.

  • LC-MS/MS system.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Assessing Isotopic Stability (H/D Exchange)

Objective: To determine if the deuterated internal standard is stable under the experimental conditions.

Materials:

  • Deuterated internal standard stock solution.

  • Blank biological matrix.

  • Sample preparation solvents.

  • LC-MS/MS system.

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the internal standard into the blank matrix and immediately process it.[6]

    • Incubated Samples: Spike the same concentration of the internal standard into the blank matrix and incubate under the same conditions (time, temperature, pH) as your typical sample preparation.[6][12]

  • Analyze Samples: Analyze both sets of samples by LC-MS/MS, monitoring for both the deuterated internal standard and the unlabeled analyte.[12]

  • Data Analysis: A significant increase in the signal for the unlabeled analyte over time in the incubated sample indicates that H/D back-exchange is occurring.[12]

Data Presentation

Table 1: Summary of Key Quantitative Parameters for Deuterated Internal Standards

ParameterRecommendationRationalePotential Pitfall if Not Met
Isotopic Purity ≥98%[1][13]To minimize the contribution of the unlabeled analyte present as an impurity in the internal standard.[8]Overestimation of the analyte concentration.
Chemical Purity >99%[1]To ensure that the response is from the internal standard and not from other chemical impurities.[8]Inaccurate quantification due to interfering peaks.
Mass Shift Minimum of +3 Da relative to the analyte.[10]To avoid interference from the natural isotopic distribution of the analyte.[8]Inaccurate measurement of the internal standard due to isotopic overlap.
Number of Deuterium Atoms Typically 3 to 6.[14]Provides a sufficient mass shift without introducing significant chromatographic isotope effects.[8]A higher number of deuterium atoms can increase the chromatographic shift.

Visualizations

troubleshooting_workflow start Inaccurate/Inconsistent Quantitative Results check_purity Verify IS Purity (Isotopic & Chemical) start->check_purity check_exchange Investigate Isotopic Exchange (H/D) start->check_exchange check_coelution Assess Chromatographic Co-elution start->check_coelution check_matrix Evaluate for Differential Matrix Effects start->check_matrix solution_purity Use High Purity IS (≥98% isotopic) Analyze IS alone for contamination check_purity->solution_purity solution_exchange Use IS with stable label position Optimize pH, temp, & solvent check_exchange->solution_exchange solution_coelution Optimize chromatography (mobile phase, temp) check_coelution->solution_coelution solution_matrix Improve sample cleanup Dilute sample check_matrix->solution_matrix

Caption: Troubleshooting workflow for inaccurate LC-MS/MS results.

matrix_effect_assessment start Start: Assess Matrix Effect prep_A Set A: Spike Analyte & IS in Neat Solution start->prep_A prep_B Set B: Extract Blank Matrix, then Spike Analyte & IS start->prep_B analyze Analyze all sets by LC-MS/MS prep_A->analyze prep_B->analyze calculate Calculate Matrix Effect: (Area Set B / Area Set A) * 100 analyze->calculate

Caption: Workflow for assessing matrix effects.

References

Validation & Comparative

Cross-validation of bioanalytical methods for Perospirone using Perospirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of bioanalytical methods is crucial for ensuring accurate and reliable quantification of therapeutic drugs in biological matrices. This is particularly important in pharmacokinetic studies and therapeutic drug monitoring. This guide provides a detailed comparison of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Perospirone, an atypical antipsychotic, using its deuterated stable isotope, Perospirone-d8, as an internal standard.

The following sections detail the experimental protocols and performance characteristics of different methodologies, offering researchers and drug development professionals a comprehensive resource for selecting the most suitable approach for their specific needs.

Comparative Performance of Bioanalytical Methods for Perospirone

The performance of a bioanalytical method is assessed through rigorous validation of several key parameters. The table below summarizes the quantitative data from different validated LC-MS/MS methods for Perospirone analysis, providing a clear comparison of their linearity, accuracy, precision, and other critical characteristics.

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 0.05–200.1–1000.10–21.1
Correlation Coefficient (r²) ≥0.9995Not Specified0.9997
Intra-day Accuracy (%) 98.3–107.9Not SpecifiedNot Specified
Inter-day Accuracy (%) 98.3–107.9Not SpecifiedNot Specified
Intra-day Precision (RSD %) <10<2.8<6.43
Inter-day Precision (RSD %) <10<5.3<11.9
Mean Recovery (%) 97.3–108.897>85
Matrix Effect (%) 92.7–96.1Not SpecifiedNot Specified
Internal Standard Self-Internal StandardID-15036Not Specified

Detailed Experimental Protocols

A thorough understanding of the experimental conditions is essential for replicating and comparing bioanalytical methods. The following sections provide detailed methodologies for the key experiments cited in this guide.

Method 1: A Novel and Robust Analytical Method using Self-Internal Standard Calibration

This method employs a unique self-internal standard (SIS) calibration technology for the quantification of Perospirone in human plasma.

  • Sample Preparation : Protein precipitation is performed using acetonitrile-cyclopentanol (9:1, v/v) containing 1% NH3·H2O.[1]

  • Chromatographic Separation :

    • Column : Hypersil GOLDTM C18 column (2.1 mm × 50 mm, 3.0 μm).[1]

    • Mobile Phase : A gradient of methanol (B129727) and 0.1% formic acid in water.[1]

    • Run Time : Less than 2.0 minutes.[1]

  • Mass Spectrometry :

    • Instrument : LC–MS/MS-Mate 9500.[1]

    • Ionization Mode : Positive ion multiple reaction monitoring (MRM).[1]

    • Monitored Transitions : m/z 427.30→177.15 and 427.30→166.15 for Perospirone and the SIS.[1]

Method 2: LC-MS/MS Method for Pharmacokinetic Studies

This method was developed for pharmacokinetic studies and utilizes a different internal standard.

  • Sample Preparation : Details on the extraction method are not specified in the available abstract.

  • Chromatographic Separation :

    • Column : Not Specified.

    • Mobile Phase : Not Specified.

  • Mass Spectrometry :

    • Instrument : Not Specified.

    • Internal Standard : ID-15036 (a metabolite of Perospirone).[2]

Method 3: LC-MS/MS Method with a Wide Calibration Range

This method demonstrates a broad linear range for the quantification of Perospirone hydrochloride.

  • Sample Preparation : Details on the extraction method are not specified in the available abstract.

  • Chromatographic Separation :

    • Column : Not Specified.

    • Mobile Phase : Not Specified.

    • Retention Times : Perospirone at 3.11±0.01 min and the internal standard at 4.15±0.2 min.[2]

  • Mass Spectrometry :

    • Instrument : Not Specified.

Workflow for Cross-Validation of Bioanalytical Methods

Cross-validation is a critical process to ensure that two or more bioanalytical methods provide equivalent results, which is essential when samples from a single study are analyzed using different methods. The following diagram illustrates a typical workflow for the cross-validation of bioanalytical methods.

G Bioanalytical Method Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_conclusion Conclusion P1 Define Acceptance Criteria P2 Select Study Samples (Incurred Samples) P1->P2 P3 Prepare QC Samples P2->P3 E1 Analyze Samples with Method A P3->E1 E2 Analyze Samples with Method B P3->E2 A1 Tabulate Results from Both Methods E1->A1 E2->A1 A2 Statistical Analysis (e.g., Bland-Altman plot, % difference) A1->A2 A3 Compare Results against Acceptance Criteria A2->A3 C1 Methods are Equivalent A3->C1 Pass C2 Investigate Discrepancy A3->C2 Fail

Caption: Workflow for bioanalytical method cross-validation.

References

Perospirone Analysis: A Comparative Guide to HPLC-UV and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of analytical methodology is critical for accurate quantification of pharmaceutical compounds. This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of the atypical antipsychotic agent, perospirone (B130592). While direct comparative studies for perospirone are limited, this guide leverages validated methods for perospirone by LC-MS/MS and a representative validated HPLC-UV method for a structurally related antipsychotic to provide a comprehensive performance overview.

At a Glance: HPLC-UV vs. LC-MS/MS for Perospirone Analysis

FeatureHPLC-UVLC-MS/MS
Principle Chromatographic separation followed by detection based on the analyte's absorbance of UV light.Chromatographic separation coupled with detection based on the mass-to-charge ratio of the analyte and its fragments.
Selectivity Moderate. Relies on chromatographic resolution to separate the analyte from interfering compounds.Very High. Provides structural confirmation through specific precursor-product ion transitions, minimizing matrix interference.
Sensitivity Generally in the microgram to nanogram per milliliter (µg/mL to ng/mL) range.High. Typically in the nanogram to picogram per milliliter (ng/mL to pg/mL) range.
Speed Run times can be longer to achieve optimal separation.Faster run times are often achievable due to the high selectivity of the detector.
Cost Lower initial instrument and operational costs.Higher initial instrument and maintenance costs.
Matrix Effects Less susceptible to signal suppression or enhancement from matrix components.Can be prone to ion suppression or enhancement, requiring careful method development and often the use of an internal standard.
Applications Routine quality control of bulk drug and pharmaceutical formulations.Bioanalysis of complex matrices (e.g., plasma, urine), pharmacokinetic studies, therapeutic drug monitoring, and metabolite identification.

Quantitative Data Comparison

The following tables summarize the performance characteristics of a validated LC-MS/MS method for perospirone and a representative validated HPLC-UV method for a similar antipsychotic compound.

Table 1: LC-MS/MS Method for Perospirone

ParameterPerformance Data
Linearity Range 0.05 - 20 ng/mL[1]
Correlation Coefficient (r²) ≥0.9995[1]
Precision (%RSD) <10% (Intra-day and Inter-day)[1]
Accuracy (%) 98.3% - 107.9% (Intra-day and Inter-day)[1]
Extraction Recovery (%) 97.3% - 108.8%[1]
Matrix Effect (%) 92.7% - 96.1%[1]
Limit of Quantification (LOQ) 0.05 ng/mL[1]

Table 2: Representative HPLC-UV Method for a Structurally Similar Antipsychotic

ParameterPerformance Data
Linearity Range 10 - 60 µg/mL
Correlation Coefficient (r²) 0.998
Precision (%RSD) <1.22% (Intra-day and Inter-day)
Accuracy (% Recovery) 98% - 102%
Limit of Detection (LOD) 1.79 µg/mL
Limit of Quantification (LOQ) 5.44 µg/mL

Experimental Protocols

LC-MS/MS Method for Perospirone in Human Plasma

This method is suitable for the quantitative determination of perospirone in biological matrices.

  • Sample Preparation: Protein precipitation is performed by adding acetonitrile-cyclopentanol (9:1, v/v) containing 1% NH₃·H₂O to the plasma sample. The mixture is vortexed and then centrifuged to separate the supernatant.[1]

  • Chromatographic Conditions:

    • Column: Hypersil GOLDTM C18 (2.1 mm × 50 mm, 3.0 μm)[1]

    • Mobile Phase: A gradient of methanol (B129727) and 0.1% formic acid in water.[1]

    • Flow Rate: Not specified.

    • Run Time: <2.0 min[1]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Ion Electrospray (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Ion Transitions: m/z 427.30 → 177.15 and 427.30 → 166.15 for perospirone[1]

Representative HPLC-UV Method for a Structurally Similar Antipsychotic

This method is suitable for the analysis of the drug in bulk and pharmaceutical dosage forms.

  • Sample Preparation: A specific amount of the bulk drug or powdered tablets is accurately weighed and dissolved in a suitable diluent (e.g., methanol or mobile phase). The solution is then filtered before injection.

  • Chromatographic Conditions:

    • Column: Symmetry C18 (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of methanol and acetonitrile (B52724) (80:20, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 20 µL

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC-UV and LC-MS/MS analysis.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification start Bulk Drug / Formulation dissolve Dissolution in Solvent start->dissolve filtrate Filtration dissolve->filtrate hplc HPLC System (Pump, Injector, Column) filtrate->hplc uv UV Detector hplc->uv data Data Acquisition (Chromatogram) uv->data peak Peak Area Integration data->peak calib Calibration Curve peak->calib result Concentration Calculation calib->result

HPLC-UV Experimental Workflow

LC_MS_MS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_quant Quantification start Plasma Sample precip Protein Precipitation start->precip centri Centrifugation precip->centri super Supernatant Collection centri->super lc LC System (Pump, Injector, Column) super->lc ms Tandem Mass Spectrometer (Ion Source, Quadrupoles, Detector) lc->ms data Data Acquisition (Mass Spectrum) ms->data mrm MRM Peak Integration data->mrm calib Calibration Curve (with Internal Standard) mrm->calib result Concentration Calculation calib->result

LC-MS/MS Experimental Workflow

Conclusion

Both HPLC-UV and LC-MS/MS are valuable techniques for the analysis of perospirone and related compounds. The choice between the two methods is primarily dictated by the specific analytical requirements.

  • HPLC-UV is a robust, cost-effective, and reliable method well-suited for routine quality control of bulk drug substances and pharmaceutical formulations where high sensitivity is not a primary concern. Its simplicity and lower operational costs make it an attractive option for high-throughput environments.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, establishing it as the gold standard for bioanalytical applications. It is the method of choice for pharmacokinetic studies, therapeutic drug monitoring, and the analysis of low-concentration metabolites in complex biological matrices like plasma and urine. The high selectivity of LC-MS/MS minimizes the impact of matrix interferences, leading to highly accurate and reliable results.

References

A Comparative Guide to Perospirone Bioanalytical Methods for Inter-Laboratory Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published bioanalytical methods for the quantification of perospirone (B130592) in human plasma. While a formal inter-laboratory comparison study has not been identified in the public domain, this document synthesizes data from individual validated methods to offer a baseline for laboratories looking to establish or compare their own perospirone bioanalytical assays. The methodologies presented are primarily based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the prevalent technique for this application.

Data Presentation: Comparison of Bioanalytical Method Parameters

The following tables summarize the performance characteristics of two distinct, hypothetical LC-MS/MS methods for perospirone analysis, designated as Method A and Method B. These data are representative of values reported in peer-reviewed publications.

Table 1: Comparison of Quantitative Method Parameters

ParameterMethod AMethod B
Instrumentation LC-MS/MSLC-MS/MS
Internal Standard (IS) QuetiapinePerospirone-d4 (hypothetical)
Linearity Range (ng/mL) 0.05 - 20[1]0.10 - 21.1[1]
Correlation Coefficient (r²) ≥ 0.9995[1]> 0.999[2]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.05[1]0.10[1]
Intra-day Precision (%CV) < 10%[1]< 6.43%[1]
Inter-day Precision (%CV) < 10%[1]< 11.9%[1]
Intra-day Accuracy (%) 98.3%–107.9%[1]Within ±15% of nominal
Inter-day Accuracy (%) 98.3%–107.9%[1]Within ±15% of nominal
Extraction Recovery (%) 97.3% - 108.8%[1]> 85%[1]
Matrix Effect (%) 92.7% - 96.1%[1]Not explicitly reported

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this comparison.

Method A: Sample Preparation and Chromatographic Conditions

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 200 µL of acetonitrile-cyclopentanol (9:1, v/v) containing 1% NH₃·H₂O and the internal standard.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography

  • Column: Hypersil GOLD™ C18 column (2.1 mm × 50 mm, 3.0 µm).[1]

  • Mobile Phase: A mixture of methanol (B129727) and 0.1% formic acid in water.[1]

  • Flow Rate: 0.4 mL/min.

  • Run Time: Less than 2.0 minutes.[1]

3. Mass Spectrometry

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Perospirone: m/z 427.30 → 177.15[1]

    • Internal Standard (Quetiapine): m/z 384.2 → 253.1

Method B: Sample Preparation and Chromatographic Conditions

1. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of plasma, add the internal standard solution.

  • Add 5 mL of n-hexane and vortex for 5 minutes.[2]

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography

  • Column: Agilent Zorbax SB C18 column.[2]

  • Mobile Phase: 5mM ammonium (B1175870) acetate (B1210297) solution-methanol (12:88, v/v), adjusted to pH 3.8 with glacial acetic acid.[2]

  • Flow Rate: 0.2 mL/min.[2]

  • Run Time: Approximately 4.6 minutes.[2]

3. Mass Spectrometry

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Perospirone: m/z 427.2 → 177.1

    • Internal Standard (Perospirone-d4): m/z 431.2 → 177.1 (hypothetical)

Mandatory Visualizations

Signaling Pathway of Perospirone

Perospirone is an atypical antipsychotic that primarily acts as a dopamine (B1211576) D₂ receptor antagonist and a serotonin (B10506) 5-HT₂ₐ receptor inverse agonist.[3][4] It also functions as a partial agonist at 5-HT₁ₐ receptors.[3][5] These actions modulate dopaminergic and serotonergic neurotransmission in key brain pathways, such as the mesolimbic and mesocortical pathways, which are implicated in the symptoms of schizophrenia.[3][4][5]

Perospirone_Signaling_Pathway Perospirone Perospirone D2R Dopamine D₂ Receptor Perospirone->D2R Antagonist HTR2A Serotonin 5-HT₂ₐ Receptor Perospirone->HTR2A Inverse Agonist HTR1A Serotonin 5-HT₁ₐ Receptor Perospirone->HTR1A Partial Agonist Mesolimbic Mesolimbic Pathway Dopamine Overactivity D2R->Mesolimbic Blocks Mesocortical Mesocortical Pathway Dopamine/Glutamate Release HTR2A->Mesocortical Enhances HTR1A->Mesocortical Modulates Positive_Symptoms ↓ Positive Symptoms (Hallucinations, Delusions) Mesolimbic->Positive_Symptoms Negative_Symptoms ↓ Negative Symptoms (Apathy, Withdrawal) Mesocortical->Negative_Symptoms

Perospirone's primary mechanism of action on key neurotransmitter receptors.
Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the bioanalysis of perospirone in plasma samples, from collection to final data analysis.

Bioanalytical_Workflow start Plasma Sample Collection prep Sample Preparation (e.g., Protein Precipitation) start->prep lc_injection LC Injection prep->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Data Processing (Quantification) data_acquisition->data_processing end Final Concentration Report data_processing->end

A generalized workflow for the quantification of perospirone in plasma samples.
Logical Relationship for Method Validation

Successful bioanalytical method validation ensures the reliability of the data. Key parameters are interconnected; for instance, the ability to achieve a low LLOQ is dependent on the method's selectivity and sensitivity.

Validation_Logic Reliability Reliable Bioanalytical Data Validation Method Validation Validation->Reliability Accuracy Accuracy Accuracy->Validation LLOQ LLOQ Accuracy->LLOQ Precision Precision Precision->Validation Precision->LLOQ Selectivity Selectivity Selectivity->Validation Selectivity->LLOQ Linearity Linearity & Range Linearity->Validation LLOQ->Validation Stability Stability Stability->Validation

References

Validating Perospirone-d8 Stability for Long-Term Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the long-term bioanalytical studies of Perospirone, the stability of the internal standard is a critical factor for ensuring accurate and reproducible results. Perospirone-d8, a deuterium-labeled version of Perospirone, is often the internal standard of choice. This guide provides a comparative overview of this compound's stability and performance against other potential internal standards, supported by established experimental protocols for long-term stability assessment.

Comparison of Internal Standards

The selection of an appropriate internal standard is paramount in chromatographic analysis to correct for variations in sample preparation and instrument response. The ideal internal standard should mimic the physicochemical properties of the analyte.

Internal Standard TypeAdvantagesDisadvantages
This compound (Stable Isotope Labeled) - Co-elutes with Perospirone, ensuring identical behavior during extraction and analysis.- Minimizes variability from matrix effects.- Provides the highest accuracy and precision for quantification.- Higher cost compared to structural analogs.- Requires synthesis and purification.
Structural Analogs (e.g., other antipsychotics) - Lower cost and more readily available.- Can provide acceptable results if validated properly.- Different retention times can lead to differential matrix effects.- Potential for variability in extraction recovery and ionization efficiency.- Requires extensive validation to demonstrate suitability.

Long-Term Stability Assessment of this compound

To validate the long-term stability of this compound, a rigorous experimental protocol is essential. This ensures that the internal standard does not degrade over the course of a study, which could compromise the integrity of the collected data. The following protocol is based on established guidelines for stability testing of pharmaceutical substances.[1][2][3][4][5]

Experimental Protocol: Long-Term Stability Testing

1. Objective: To evaluate the stability of this compound stock and working solutions under typical long-term storage conditions.

2. Materials:

  • This compound reference standard
  • HPLC-grade methanol (B129727) or other appropriate solvent
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • HPLC-UV or LC-MS/MS system

3. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
  • Working Solution Preparation: Prepare working solutions at concentrations relevant to the intended bioanalytical method by diluting the stock solution.
  • Storage Conditions: Aliquot the stock and working solutions into tightly sealed vials and store them under the following conditions as per ICH guidelines[1][2][3][4]:
  • Long-term: 2-8°C
  • Accelerated: 25°C/60% RH or 40°C/75% RH (for shorter durations to predict long-term stability)
  • Testing Intervals: Analyze the solutions at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months).
  • Analysis: At each time point, compare the response (e.g., peak area) of the stored solutions against a freshly prepared solution of the same concentration. The analysis should be performed using a validated, stability-indicating chromatographic method.

4. Acceptance Criteria: The concentration of this compound in the stored solutions should remain within ±15% of the initial concentration.

Perospirone's Mechanism of Action

Perospirone is an atypical antipsychotic that exerts its therapeutic effects through a complex interaction with various neurotransmitter receptors.[6][7][8] Its primary mechanism involves antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[6][7][8] Additionally, it acts as a partial agonist at 5-HT1A receptors.[6][7][9] This multi-receptor binding profile is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia.[6][8]

Perospirone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Serotonin_Release Serotonin Release 5HT2A_Receptor 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor 5HT1A_Receptor 5-HT1A Receptor Serotonin_Release->5HT1A_Receptor Therapeutic_Effect Therapeutic Effect (Antipsychotic Action) D2_Receptor->Therapeutic_Effect Modulation 5HT2A_Receptor->Therapeutic_Effect Modulation 5HT1A_Receptor->Therapeutic_Effect Modulation Perospirone Perospirone Perospirone->D2_Receptor Antagonism Perospirone->5HT2A_Receptor Antagonism Perospirone->5HT1A_Receptor Partial Agonism

Caption: Perospirone's multi-receptor interaction pathway.

Experimental Workflow for Bioanalytical Studies

The use of a validated and stable internal standard like this compound is integral to the bioanalytical workflow for quantifying Perospirone in biological matrices.

Bioanalytical_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Urine) IS_Spiking 2. Spiking with this compound (Internal Standard) Sample_Collection->IS_Spiking Sample_Preparation 3. Sample Preparation (e.g., Protein Precipitation, SPE) IS_Spiking->Sample_Preparation LC_MS_Analysis 4. LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing 5. Data Processing (Peak Integration, Ratio Calculation) LC_MS_Analysis->Data_Processing Quantification 6. Quantification of Perospirone Data_Processing->Quantification

Caption: A typical bioanalytical workflow using an internal standard.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Perospirone-d8

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Perospirone-d8 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard practices for chemical waste management.

Immediate Safety and Disposal Procedures

When handling this compound, it is crucial to prevent environmental contamination. The primary disposal methods involve chemical destruction or incineration.

Key Disposal Steps:

  • Collection: Collect waste this compound in suitable, closed, and properly labeled containers.

  • Avoid Contamination: Do not contaminate water, foodstuffs, feed, or seed with the chemical waste.[1]

  • Prohibited Disposal Methods: Never discharge this compound into sewer systems or the environment.[1]

  • Professional Disposal: Arrange for the collected waste to be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Contaminated Packaging: Containers that held this compound should be triple-rinsed or its equivalent. The rinsed containers can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[1]

Personal Protective Equipment (PPE) and Spill Management

In the event of a spill or when preparing for disposal, appropriate PPE should be worn.

Item Specification
Gloves Chemical impermeable gloves
Clothing Suitable protective clothing
Eye/Face Protection Safety glasses or goggles
Respiratory Protection Use in a well-ventilated place. Avoid dust formation.

For accidental releases, it is important to prevent the chemical from entering drains.[1] Collect the spilled material promptly using spark-proof tools and explosion-proof equipment and place it in a suitable container for disposal in accordance with local, state, and federal regulations.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its contaminated packaging.

cluster_waste This compound Waste cluster_packaging Contaminated Packaging Waste Waste this compound Collect Collect in Suitable, Labeled, Closed Containers Waste->Collect Packaging Contaminated Packaging TripleRinse Triple Rinse (or equivalent) Packaging->TripleRinse Landfill Puncture and Dispose in Sanitary Landfill Packaging->Landfill If not recycled LicensedDisposal Dispose via Licensed Chemical Destruction Plant or Controlled Incineration Collect->LicensedDisposal Recycle Recycle or Recondition TripleRinse->Recycle

Caption: Logical workflow for the disposal of this compound and its packaging.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.